SNX-2112
Description
Overview of Heat Shock Protein 90 (Hsp90) Inhibition in Disease Pathophysiology
Heat shock protein 90 (Hsp90) is a ubiquitous molecular chaperone that plays a critical role in various cellular functions. nih.govmdpi.compnas.org Its involvement in maintaining the conformational stability and function of a wide range of client proteins makes it essential for normal cellular homeostasis and stress response. mdpi.complos.org Aberrant activity or overexpression of Hsp90 is frequently observed in various disease states, including cancer, where it contributes to the stability and function of proteins crucial for malignant phenotypes. nih.govmdpi.complos.org Inhibiting Hsp90 function has emerged as a promising therapeutic strategy to destabilize these client proteins, leading to their degradation and consequently disrupting disease progression. mdpi.com
Role of Hsp90 as a Molecular Chaperone
Hsp90 functions as an ATP-dependent molecular chaperone, assisting in the folding, maturation, and activation of a diverse array of client proteins. pnas.orgplos.orgaacrjournals.org This chaperoning activity is crucial for maintaining cellular protein homeostasis and responding to various cellular stresses. pnas.orgplos.org Hsp90 interacts with a specific set of client proteins, many of which are signaling molecules and transcription factors vital for cellular function. mdpi.comcansa.org.za The proper functioning of Hsp90 is dependent on its ATPase activity and interactions with a cohort of co-chaperones that regulate different stages of the chaperone cycle, including ATP hydrolysis and client protein binding and release. cansa.org.za
Hsp90 in Oncogenic Kinase and Transcription Factor Regulation
A significant aspect of Hsp90's role in disease, particularly cancer, is its involvement in the regulation of oncogenic kinases and transcription factors. mdpi.comspandidos-publications.comfrontiersin.org Hsp90 is essential for the conformational maturation and stability of many proteins that are mutated, translocated, amplified, or overexpressed in malignancy. aacrjournals.org These client proteins include numerous kinases (e.g., HER2, EGFR, Akt, Raf-1, Src family kinases) and transcription factors (e.g., mutant p53, STAT3) that drive tumor growth, survival, and metastasis. mdpi.comspandidos-publications.comfrontiersin.orgnih.govaacrjournals.org By chaperoning these unstable or activated oncoproteins, Hsp90 effectively buffers the cellular stresses induced by the malignant state and promotes cancer cell survival. aacrjournals.orgfrontiersin.org Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, disrupting the downstream signaling pathways they regulate. mdpi.comaacrjournals.org
Differential Activity of Hsp90 in Tumor Cells vs. Normal Cells
While Hsp90 is essential in both normal and tumor cells, there are notable differences in its activity and expression that make it an attractive target for cancer therapy. Hsp90 is often overexpressed in tumor cells compared to corresponding non-tumorigenic tissue. nih.govkoreamed.org Furthermore, Hsp90 in tumor cells is often found in activated multi-chaperone complexes and may exhibit higher ATPase activity and a greater affinity for Hsp90 inhibitors than Hsp90 in normal cells. nih.govnih.gov This differential activity and increased dependency on Hsp90 for the stability of oncogenic client proteins have been proposed as rationales for the observed greater sensitivity of cancer cells to Hsp90 inhibitors compared to normal cells. koreamed.orgplos.org While the precise reasons for this differential sensitivity are still being investigated, it is understood that the balance between cellular quiescence and activity may play a role. plos.org Additionally, differences in subcellular localization, such as increased cell surface and extracellular expression of Hsp90 in cancer cells, may also contribute to its distinct roles in malignancy. nih.govnih.gov
Identification and Classification of SNX-2112 as an Hsp90 Inhibitor
This compound has been identified and classified as a potent inhibitor of Hsp90. nih.govresearchgate.netmedchemexpress.comdrugbank.com Its discovery stemmed from screening efforts aimed at identifying novel scaffolds that selectively bind to the ATP pocket of Hsp90. nih.gov Specifically, a protein affinity-displacement assay using a purine-based affinity resin was employed to capture purine-binding proteins from cell lysates. nih.gov Compounds that could displace Hsp90 family members from this resin were subsequently identified. nih.gov
This compound as a 2-aminobenzamide (B116534) Scaffold
This compound is characterized by its 2-aminobenzamide scaffold, which is structurally distinct from natural product-based Hsp90 inhibitors like geldanamycins and radicicols. nih.govroyalsocietypublishing.orgrti.org This novel chemical class was discovered through unbiased screening to identify protein targets for a diverse compound library. rti.orgresearchgate.net The benzamide (B126) group in these inhibitors is thought to mimic adenine, forming hydrogen bonds with specific residues (Asp93 and Thr184) in the ATP-binding pocket of Hsp90. royalsocietypublishing.org X-ray crystallographic analysis has helped define the protein-inhibitor interaction for this class of compounds. rti.orgresearchgate.netrcsb.orgidrblab.net
Relationship to Prodrug SNX-5422 (SNX-5542)
This compound is the active metabolite of the orally bioavailable prodrug SNX-5422 (also referred to as SNX-5542 in some literature). spandidos-publications.comnih.govaacrjournals.orgdrugbank.comroyalsocietypublishing.orgresearchgate.netselleckchem.comcaymanchem.comnih.govascopubs.orgnih.govmedkoo.commycancergenome.orgnih.govbiomolther.org SNX-5422 is rapidly converted to this compound within the body following oral administration. nih.govdrugbank.comnih.govmedkoo.comnih.govbiomolther.org This prodrug approach was developed to improve the pharmacokinetic properties of the active compound, such as solubility and oral bioavailability, which were limitations of earlier Hsp90 inhibitors like 17-AAG. nih.govresearchgate.net Research indicates that this compound preferentially accumulates in tumor tissues relative to normal tissues when administered as the SNX-5422 prodrug. nih.govcaymanchem.comnih.govmedkoo.combiomolther.org
Research findings have demonstrated the potent inhibitory activity of this compound against Hsp90 and its effects on various cancer cell lines. This compound competitively binds to the N-terminal ATP binding site of Hsp90. selleckchem.com It has shown potent down-regulation of Hsp90 client proteins such as HER2, mutant epidermal growth factor receptor, and Akt. nih.govaacrjournals.orgresearchgate.netmedchemexpress.comdrugbank.comselleckchem.comcaymanchem.commedkoo.combiomolther.org This leads to the inhibition of downstream signaling pathways like the Akt and extracellular signal-regulated kinase (Erk) pathways, resulting in the inhibition of tumor cell proliferation, induction of G1 arrest, and apoptosis. nih.govaacrjournals.orgresearchgate.netselleckchem.com
Studies have reported IC50 values for this compound in the nanomolar range across a panel of cancer cell lines, including breast, ovarian, lung, multiple myeloma, melanoma, esophageal cancer, and hepatoma cells. nih.govmedchemexpress.comroyalsocietypublishing.orgselleckchem.comcaymanchem.comfrontiersin.orgfrontiersin.orgmedchemexpress.com For example, IC50 values for cell proliferation inhibition range from 10 to 50 nM in breast, lung, and ovarian cancer cell lines. nih.govselleckchem.com More specifically, this compound has shown IC50 values of 11 nM for Her2 degradation and 3 nM against HT-29 cells. rti.orgresearchgate.netacs.org In NSCLC cell lines, this compound exhibited IC50 values of 0.50 ± 0.01 μM for A549 cells, 1.14 ± 1.11 μM for H1299 cells, and 2.36 ± 0.82 μM for H1975 cells in vitro. frontiersin.org
The binding affinity of this compound to Hsp90 has been reported with Kd values. This compound selectively binds to the ATP pocket of Hsp90α and Hsp90β with Kd values of 30 nM for both isoforms. selleckchem.com Another source reports a Kd of 16 nM for Hsp90, and IC50 values of 30 nM for Hsp90α and Hsp90β, 4.275 μM for Grp94, and 0.862 μM for Trap-1. medchemexpress.com this compound has also been shown to bind Hsp90 isoforms Hsp90α, Hsp90β, and Grp94 with Kd values of 4 nM, 6 nM, and 484 nM, respectively. medchemexpress.com
In xenograft models, the prodrug SNX-5422 has demonstrated significant antitumor efficacy, leading to the regression of HER2-dependent xenografts and showing greater activity than 17-AAG in a non-small cell lung cancer model expressing mutant EGFR. nih.govresearchgate.net SNX-5422/SNX-2112 has also been shown to inhibit multiple myeloma cell growth and prolong survival in a xenograft murine model, impacting the bone marrow microenvironment by blocking angiogenesis and osteoclastogenesis. selleckchem.comnih.gov
Here is a summary of some research findings on the inhibitory activity of this compound:
| Target/Cell Line | Assay Type | Value | Citation |
| Hsp90 | Kd | 16 nM | medchemexpress.com |
| Hsp90α | Kd | 4 nM | medchemexpress.com |
| Hsp90β | Kd | 6 nM | medchemexpress.com |
| Hsp90α | IC50 | 30 nM | medchemexpress.com |
| Hsp90β | IC50 | 30 nM | medchemexpress.com |
| Grp94 | Kd | 484 nM | medchemexpress.com |
| Grp94 | IC50 | 4.275 μM | medchemexpress.com |
| Trap-1 | IC50 | 0.862 μM | medchemexpress.com |
| HER2 degradation | IC50 | 10 nM | medchemexpress.com |
| HER2 degradation | IC50 (SNX-5422) | 37 nM | medchemexpress.com |
| HT-29 cells | IC50 (cell proliferation inhibition) | 3 nM | rti.orgresearchgate.net |
| A549 cells (NSCLC) | IC50 (cell viability, 72h) | 0.50 ± 0.01 μM | frontiersin.org |
| H1299 cells (NSCLC) | IC50 (cell viability, 72h) | 1.14 ± 1.11 μM | frontiersin.org |
| H1975 cells (NSCLC) | IC50 (cell viability, 72h) | 2.36 ± 0.82 μM | frontiersin.org |
| Various Cancer Cell Lines | IC50 (cell proliferation inhibition) | 10 - 50 nM | nih.govselleckchem.com |
This table summarizes some of the reported in vitro research findings regarding the potency of this compound and its prodrug SNX-5422 against Hsp90 and various cancer cell lines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908112-43-6, 945626-71-1 | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-2112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Snx 2112
Hsp90 Binding and ATPase Inhibition
SNX-2112 functions as an Hsp90 inhibitor by directly interacting with the protein ontosight.ai. This interaction disrupts the normal function of Hsp90, which is dependent on ATP hydrolysis atlasgeneticsoncology.org.
Competitive Binding to the N-terminal ATP Pocket of Hsp90
This compound competitively binds to the N-terminal adenosine (B11128) triphosphate (ATP) binding site of Hsp90 frontiersin.orgatlasgeneticsoncology.orgselleckchem.com. This pocket is a conserved region across Hsp90 isoforms and is the target for many Hsp90 inhibitors nih.govpnas.org. By occupying this site, this compound prevents ATP from binding, thereby inhibiting the ATPase activity that drives the Hsp90 chaperone cycle frontiersin.orgatlasgeneticsoncology.org. X-ray crystallography studies have shown that this compound is well accommodated in the ATP-binding pocket of Hsp90's N-terminal domain frontiersin.orgidrblab.net.
Binding Affinity to Hsp90 Isoforms (Hsp90α, Hsp90β, Grp94, Trap-1)
This compound exhibits differential binding affinities across the various Hsp90 isoforms: Hsp90α, Hsp90β, Grp94 (also known as Hsp90b1), and Trap-1 nih.govmedchemexpress.comaacrjournals.org. While Hsp90α and Hsp90β are primarily cytosolic, Grp94 resides in the endoplasmic reticulum, and Trap-1 is localized to the mitochondria nih.gov.
This compound has been reported to bind to Hsp90α and Hsp90β with low nanomolar affinity nih.gov. Specifically, reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) indicate potent binding to these two isoforms. This compound binds selectively to the ATP pocket of Hsp90 family members, including Hsp90α, Hsp90β, Grp94, and Trap-1 nih.gov.
Data regarding the binding affinity of this compound to Hsp90 isoforms are summarized in the table below:
| Hsp90 Isoform | Binding Affinity (Kd or IC50) | Reference |
| Hsp90 (pan) | 16 nM (Kd) | medchemexpress.com |
| Hsp90α | 30 nM (IC50) or 4 nM (Kd) | selleckchem.commedchemexpress.com |
| Hsp90β | 30 nM (IC50) or 6 nM (Kd) | selleckchem.commedchemexpress.com |
| Grp94 | 4.275 μM (IC50) or 484 nM (Kd) | medchemexpress.com |
| Trap-1 | 0.862 μM (IC50) | medchemexpress.com |
Studies indicate that this compound is highly potent against Hsp90α and Hsp90β but shows significantly reduced affinity for Grp94 and Trap-1 aacrjournals.orgku.edu. This suggests a degree of isoform selectivity, although it is considered pan-selective for the Hsp90 family in that it binds to all four members nih.gov.
Degradation of Hsp90 Client Proteins
Inhibition of Hsp90 by this compound disrupts the chaperone function necessary for the proper folding and stability of its client proteins apexbt.comfrontiersin.org. This disruption leads to the ubiquitination and subsequent degradation of these client proteins by the proteasome frontiersin.orgatlasgeneticsoncology.org. Many of these Hsp90 client proteins are key regulators of cellular processes, and their degradation can have significant downstream effects, particularly in cancer cells where oncogenic signaling pathways are often dependent on Hsp90-supported client proteins ontosight.ainih.govapexbt.comaacrjournals.org.
Key Oncogenic Client Proteins Targeted by this compound
This compound induces the degradation of a variety of Hsp90 client proteins that are crucial for the growth and survival of cancer cells nih.govapexbt.comaacrjournals.orgspandidos-publications.com. Targeting these oncogenic client proteins is a primary mechanism by which this compound exerts its anti-tumor effects ontosight.ainih.gov.
Akt (Protein Kinase B) is a key signaling protein involved in cell survival, proliferation, and growth, and it is a known client protein of Hsp90 ontosight.ainih.govapexbt.comresearchgate.netaacrjournals.orgspandidos-publications.combiomolther.orgmedkoo.comtandfonline.com. This compound treatment leads to a decline in total Akt expression, indicating its degradation nih.govselleckchem.com. The degradation of Akt is a consequence of Hsp90 inhibition, which destabilizes the Akt protein nih.govaacrjournals.orgspandidos-publications.com.
Research has shown that this compound inhibits the activation of the Akt pathway, as evidenced by the loss of phosphorylated Akt nih.govapexbt.comaacrjournals.orgashpublications.org. This inhibition occurs concurrently with or precedes the loss of Akt protein expression nih.gov. The abrogation of PI3K/Akt signaling is a significant effect of this compound treatment in various cancer cell lines aacrjournals.org. This compound can also inhibit cytokine-induced Akt activation and overcome growth advantages conferred by factors like interleukin-6 and insulin-like growth factor-1 selleckchem.comashpublications.org. The inhibition of the Akt/mTOR/p70S6K pathway has also been linked to this compound-induced autophagy apexbt.comselleckchem.com.
Extracellular Signal-Regulated Kinase (ERK), a central component of the Ras/Raf/MEK/ERK signaling pathway, is another important Hsp90 client protein nih.govapexbt.comresearchgate.netaacrjournals.orgaacrjournals.orgspandidos-publications.combiomolther.orgmedkoo.comtandfonline.comspandidos-publications.com. This pathway plays a critical role in cell proliferation, differentiation, and survival aacrjournals.org.
HER2 (Human Epidermal Growth Factor Receptor 2)
HER2, a receptor tyrosine kinase, is a well-established client protein of Hsp90 nih.govbiomolther.org. This compound induces the degradation of HER2 expression in HER2-overexpressing cancer cells nih.govselleckchem.comapexbt.com. This degradation occurs in a time- and dose-dependent manner, with near-complete loss of HER2 expression observed within hours of treatment selleckchem.comapexbt.com. The degradation of HER2 by this compound leads to potent inhibition of downstream signaling pathways, including the Akt and extracellular signal-regulated kinase (Erk) pathways nih.govapexbt.com. This inhibition contributes to the antiproliferative effects of this compound in HER2-dependent cancers nih.gov.
Research findings indicate that treatment of BT-474 breast cancer cells (which have HER2 amplification) with 1 µM this compound results in the downregulation of HER2 expression within 3 to 6 hours, with almost complete loss by 10 hours selleckchem.comapexbt.com. This compound has shown potency similar to that of 17-AAG, another Hsp90 inhibitor, in downregulating HER2 and inhibiting Akt and Erk activity in HER2-amplified breast cancer cells nih.gov.
Raf-1
Raf-1 (also known as C-Raf) is a serine/threonine kinase that is also a client protein of Hsp90 and a key component of the Ras/Raf/MEK/ERK signaling pathway ncats.ionih.gov. This compound has been shown to induce the degradation of Raf-1 spandidos-publications.comtandfonline.com. This degradation contributes to the inhibition of the ERK signaling pathway, which is often constitutively active in cancer cells and promotes cell proliferation and survival nih.govnih.gov.
Studies have demonstrated that this compound treatment leads to a marked reduction in the levels of C-Raf over time selleckchem.com. The degradation of Raf-1, along with other Hsp90 client proteins, is considered a basic mechanism by which Hsp90 inhibitors like this compound exert their anti-tumor effects spandidos-publications.com.
IKK (IκB Kinase)
IKK (specifically IKKα) is another Hsp90 client protein involved in the activation of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival spandidos-publications.comtandfonline.com. This compound has been observed to induce the degradation of IKKα spandidos-publications.comtandfonline.com. The degradation of IKK can lead to the suppression of NF-κB activation and downstream gene expression, contributing to the induction of apoptosis and inhibition of cell proliferation in cancer cells biomolther.orgnih.gov.
Research has shown that this compound treatment results in the degradation of IKK in various cancer cell lines spandidos-publications.comtandfonline.com. This effect is consistent with IKK being an Hsp90 client protein whose stability is dependent on Hsp90 chaperone function spandidos-publications.com.
GSK3
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is an Hsp90 client protein involved in various cellular processes, including metabolism, cell fate, and survival nih.govspandidos-publications.com. This compound has been shown to induce the degradation of GSK3β spandidos-publications.com. Inhibition or degradation of GSK3 can impact multiple signaling pathways and cellular functions relevant to cancer spandidos-publications.com.
Studies comparing this compound with other Hsp90 inhibitors have examined their effects on the expression levels of GSK3, confirming its status as an Hsp90 client protein affected by this compound treatment spandidos-publications.com.
CHK1
Checkpoint kinase 1 (CHK1) is a key regulator of the cell cycle and DNA damage response, and it is also an Hsp90 client protein nih.govspandidos-publications.com. This compound has been found to induce the degradation of CHK1 spandidos-publications.com. Degradation of CHK1 can impair cell cycle checkpoints, making cancer cells more vulnerable to DNA damage and promoting apoptosis spandidos-publications.com.
Research investigating the effects of this compound on Hsp90 client proteins in leukemia cells identified CHK1 as one of the proteins whose levels were affected by this compound treatment spandidos-publications.com.
Bcr-abl
Bcr-abl is an oncogenic tyrosine kinase fusion protein found in chronic myeloid leukemia (CML) and is a well-established Hsp90 client protein ncats.iospandidos-publications.com. This compound has been shown to induce the degradation of Bcr-abl in K562 cells, a CML cell line spandidos-publications.com. The degradation of Bcr-abl is a key mechanism by which Hsp90 inhibitors exert their effects in CML, particularly in cases of resistance to tyrosine kinase inhibitors that directly target Bcr-abl researchgate.netresearchgate.net.
Previous studies have demonstrated that this compound leads to the downregulation of Bcr-abl in K562 cells spandidos-publications.com. This effect highlights the potential of Hsp90 inhibition as a strategy to overcome resistance mechanisms in CML researchgate.netresearchgate.net.
c-MET
The c-MET receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR), is an Hsp90 client protein involved in cell proliferation, survival, and migration nih.govnih.gov. This compound has been shown to induce the degradation of c-MET nih.govaacrjournals.orgaacrjournals.org. This degradation leads to the inhibition of downstream signaling pathways activated by c-MET, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways nih.govaacrjournals.org.
Studies in MET-amplified tumor cell lines have demonstrated that this compound induces a dose-dependent degradation of MET, along with other Hsp90 client proteins like HER2, EGFR, and AKT aacrjournals.org. This degradation is paralleled by the dephosphorylation of MET and inhibition of downstream signaling aacrjournals.org. This compound has shown efficacy in MET-amplified cancer cells, including those that have acquired resistance to selective MET kinase inhibitors aacrjournals.orgresearchgate.net.
The degradation of c-MET by this compound has been observed in a time- and dose-dependent manner in various cell lines aacrjournals.org. This effect contributes to the antitumor activity of this compound in cancers driven by MET amplification or activation aacrjournals.orgresearchgate.net.
| Target Protein | Mechanism of Action of this compound | Observed Effect |
| HER2 | Hsp90 client protein; this compound binding to Hsp90 leads to HER2 degradation. | Downregulation of HER2 expression, inhibition of Akt and Erk pathways. nih.govselleckchem.comapexbt.com |
| Raf-1 | Hsp90 client protein; this compound binding to Hsp90 leads to Raf-1 degradation. | Degradation of Raf-1, contributing to inhibition of ERK signaling. spandidos-publications.comselleckchem.comtandfonline.com |
| IKK | Hsp90 client protein; this compound binding to Hsp90 leads to IKK degradation. | Degradation of IKKα, potential suppression of NF-κB activation. spandidos-publications.comtandfonline.com |
| GSK3 | Hsp90 client protein; this compound binding to Hsp90 leads to GSK3 degradation. | Degradation of GSK3β. spandidos-publications.com |
| CHK1 | Hsp90 client protein; this compound binding to Hsp90 leads to CHK1 degradation. | Degradation of CHK1. spandidos-publications.com |
| Bcr-abl | Hsp90 client protein; this compound binding to Hsp90 leads to Bcr-abl degradation. | Degradation of Bcr-abl. spandidos-publications.com |
| c-MET | Hsp90 client protein; this compound binding to Hsp90 leads to c-MET degradation. | Degradation of c-MET, inhibition of downstream PI3K/Akt and ERK signaling. nih.govaacrjournals.orgaacrjournals.org |
EGFR (Epidermal Growth Factor Receptor)
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival oup.comuniprot.org. EGFR is a known client protein of HSP90, requiring the chaperone for its stability and function eurekaselect.comwikipedia.org. Inhibition of HSP90 by this compound leads to the degradation of EGFR. Studies have demonstrated that this compound induces a dose-dependent degradation of EGFR in various tumor cell lines eurekaselect.comwikipedia.org. This degradation is associated with the abrogation of downstream signaling pathways activated by EGFR eurekaselect.comwikipedia.org. For instance, in MET-amplified tumor cells, this compound treatment resulted in the degradation of EGFR along with other HSP90 client proteins eurekaselect.comwikipedia.org. The degradation of EGFR occurs with specific kinetics, with near-complete loss observed within hours of this compound exposure in some cell lines Current time information in Chatham County, US..
STAT3 (Signal Transducer and Activator of Transcription 3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently activated in various cancers and plays a crucial role in cell proliferation, survival, and immune evasion unram.ac.iduniprot.org. STAT3 is a component of the JAK/STAT signaling pathway and can be activated by growth factors and cytokines, leading to its phosphorylation, dimerization, and translocation to the nucleus where it regulates gene transcription uniprot.org. This compound has been shown to inhibit STAT3 signaling. Research indicates that this compound can inhibit cytokine-induced STAT3 activation Current time information in Chatham County, US.genecards.org. Inhibition of STAT3 and its inducer IL-6 by this compound has been observed, requiring specific drug concentrations uniprot.org. For example, significant inhibition of STAT3 and its co-regulated target BCL-XL required this compound concentrations around 200 nM uniprot.org. The suppression of STAT3 signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound unram.ac.id.
c-Myc
c-Myc is a proto-oncogene protein that functions as a transcription factor regulating the expression of genes involved in cell growth, proliferation, and apoptosis medicinacomplementar.com.brensembl.org. Aberrant expression or activity of c-Myc is frequently observed in various cancers. While the direct molecular mechanism of this compound's interaction with c-Myc is not as extensively detailed as with other targets in the provided sources, c-Myc is known to be a downstream target affected by the inhibition of upstream signaling pathways regulated by HSP90 client proteins nih.gov. Inhibition of STAT3, for instance, can lead to decreased levels of downstream products including c-Myc nih.gov. Further research specifically elucidating the direct impact of this compound on c-Myc protein stability or activity is indicated.
HIF1α (Hypoxia-Inducible Factor 1-alpha)
Hypoxia-Inducible Factor 1-alpha (HIF1α) is a master transcriptional regulator that plays a critical role in the cellular adaptive response to hypoxia, promoting processes like angiogenesis and metabolic adaptation in tumors nih.govresearchgate.netCurrent time information in Davidson County, US.nih.govgenecards.org. HIF1α is an important client protein of HSP90, which is crucial for its stability cuhk.edu.cnwindows.netebi.ac.uk. This compound, by inhibiting HSP90, leads to reduced accumulation of HIF1α cuhk.edu.cnwindows.net. This suppression of the HSP90-HIF1α pathway is a key mechanism by which this compound exerts its effects, particularly in hypoxic tumor environments cuhk.edu.cnwindows.net. Reducing HIF1α accumulation can impact downstream processes, such as increasing reactive oxygen species (ROS) production cuhk.edu.cnwindows.net.
ERBB3
ERBB3 (also known as HER3) is a receptor tyrosine-protein kinase that is a member of the EGFR family cuhk.edu.cnnih.govresearchgate.net. It plays a crucial role in cell signaling, often forming heterodimers with other EGFR family members, particularly ERBB2, to activate downstream pathways cuhk.edu.cnnih.gov. ERBB3 is an HSP90 client protein. This compound has been shown to inhibit ERBB3, leading to a decrease in both total and phosphorylated ERBB3 levels, specifically at Tyr1289 researchgate.net. This effect has been particularly noted in tumor populations with high ERBB3 expression researchgate.net. The inhibition of ERBB3 and its downstream signaling, such as the PI3K/AKT pathway, is considered a potential mechanism for the anti-tumor effects of this compound researchgate.net.
Downstream Signaling Pathway Abrogation
The inhibition of HSP90 by this compound leads to the degradation of multiple oncogenic client proteins, resulting in the widespread abrogation of various downstream signaling pathways crucial for tumor cell survival, proliferation, and angiogenesis Current time information in Chatham County, US.unram.ac.ideurekaselect.comwikipedia.orguniprot.orggenecards.orguniprot.orguniprot.orgresearchgate.net. Key pathways affected by this compound include:
PI3K/AKT Pathway: This pathway is frequently activated in cancer and is involved in cell survival, growth, and proliferation. This compound treatment leads to a decline in total Akt expression and inhibition of Akt activation Current time information in Chatham County, US.. Abrogation of PI3K/AKT signaling has been consistently observed in various cell lines treated with this compound eurekaselect.comwikipedia.org.
Ras/Raf/MEK/ERK Pathway: This pathway is central to cell proliferation and differentiation signaling eurekaselect.com. This compound inhibits cytokine-induced ERK activation Current time information in Chatham County, US.genecards.org. Abrogation of the Ras/Raf/MEK/MAPK signaling cascade has been reported following this compound treatment eurekaselect.comwikipedia.org.
eNOS/Akt Pathway: This pathway is implicated in angiogenesis. This compound inhibits tube formation by human umbilical vein endothelial cells via abrogation of the eNOS/Akt pathway Current time information in Chatham County, US..
ERK/c-fos and PU.1 Pathways: These pathways are involved in osteoclast formation. This compound markedly inhibits osteoclast formation via down-regulation of ERK/c-fos and PU.1 Current time information in Chatham County, US..
PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade involved in cell growth, survival, and proliferation iiarjournals.orgnih.gov. Akt is a known client protein of Hsp90 researchgate.netnih.govcaymanchem.com. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby abrogating signaling through the PI3K/Akt pathway medkoo.comresearchgate.netnih.gov. This abrogation can result in downstream effects such as the inhibition of mTOR and its downstream targets, including p70S6K and 4E-BP1, which are involved in protein synthesis and cell growth iiarjournals.orgiiarjournals.org. Studies have shown that this compound treatment can lead to a decline in total Akt expression and inhibit cytokine-induced Akt activation nih.govselleckchem.com. This inhibition contributes to the antiproliferative effects observed with this compound in various cancer cell types selleckchem.commedchemexpress.com.
Detailed research findings indicate that this compound significantly inhibits p-Akt in a time-dependent manner in multiple myeloma cells. Pretreatment with this compound can markedly inhibit IL-6-induced Akt phosphorylation in a dose-dependent manner nih.gov. In head and neck squamous cell carcinoma (HNSCC) cells, this compound decreased the expression or phosphorylation of Akt nih.govnih.gov.
Ras/Raf/MEK/MAPK Pathway
The Ras/Raf/MEK/MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival medchemexpress.com. Components of this pathway, such as Raf-1 and ERK, are also recognized as Hsp90 client proteins researchgate.netnih.gov. This compound's inhibition of Hsp90 results in the degradation of these client proteins, leading to the abrogation of Ras/Raf/MEK/MAPK signaling medkoo.comresearchgate.netnih.gov.
Research has demonstrated that this compound potently blocks signaling of Hsp90 clients like ERK in different cell types medchemexpress.com. This compound inhibits cytokine-induced extracellular signal-related kinase (ERK) activation nih.govselleckchem.com. In multiple myeloma cells, this compound significantly inhibits p-ERK in a time-dependent manner, and pretreatment with this compound can markedly inhibit IL-6-induced ERK phosphorylation in a dose-dependent manner nih.gov. Studies in MET-amplified tumor cell lines showed that this compound led to the degradation of MET, HER-2, EGFR, and AKT, as well as abrogation of Ras/Raf/MEK/MAPK signaling researchgate.netnih.govnih.gov. In Nara-H cells, this compound treatment reduced p-MEK1/2 and p-ERK1/2 expression iiarjournals.org.
eNOS/Akt Pathway in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a process that can be influenced by various signaling pathways, including the eNOS/Akt pathway. Endothelial nitric oxide synthase (eNOS) is involved in the production of nitric oxide, a key regulator of vascular function and angiogenesis. Akt also plays a role in this process.
Studies have shown that this compound inhibits tube formation by human umbilical vein endothelial cells (HUVECs) nih.govashpublications.orgselleckchem.comresearchgate.nettargetmol.com. This inhibition is mediated via the abrogation of the eNOS/Akt pathway nih.govashpublications.orgselleckchem.comresearchgate.nettargetmol.com. The phosphorylation and expression of both eNOS and Akt are markedly down-regulated by this compound treatment in HUVECs nih.gov. This suggests that Hsp90 inhibition by this compound blocks angiogenesis through the down-regulation of the eNOS/Akt pathway nih.gov.
ERK/c-fos and PU.1 Pathway in Osteoclastogenesis
Osteoclastogenesis is the process of differentiation of precursor cells into osteoclasts, which are responsible for bone resorption. This process is regulated by several signaling pathways and transcription factors, including ERK, c-fos, and PU.1.
This compound has been shown to suppress osteoclast formation nih.govashpublications.orgselleckchem.commedchemexpress.comresearchgate.nettargetmol.com. This suppression is associated with the down-regulation of ERK/c-fos and PU.1 nih.govashpublications.orgselleckchem.commedchemexpress.comresearchgate.nettargetmol.com. Western blot analysis has demonstrated that p-ERK and c-fos, which are client proteins of Hsp90 mediating osteoclastogenesis, are down-regulated by this compound nih.gov. Additionally, PU.1, an important transcription factor in osteoclastogenesis, is also down-regulated by this compound treatment nih.gov. These findings indicate that Hsp90 inhibition by this compound suppresses osteoclast formation through the down-regulation of the ERK/c-fos and PU.1 pathways nih.gov.
STAT3 Reporter Gene Activity Modulation
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and immune responses. Dysregulation of STAT3 signaling is implicated in various diseases, including cancer.
This compound has been shown to significantly inhibit STAT3-specific reporter gene activity nih.govnih.govchemdad.com. This indicates that this compound can modulate the transcriptional activity mediated by STAT3. Studies in HNSCC cells demonstrated that this compound decreased the expression or phosphorylation of STAT3, corresponding to the inhibition of downstream STAT3 reporter genes nih.govnih.gov. The inhibition of STAT3 reporter activity was observed over a concentration range where inhibition of upstream signal molecules was also noted nih.gov. Inhibition of STAT3 and co-regulated target BCL-XL required drug concentrations around 200 nM researchgate.net.
NF-κB Reporter Gene Activity Modulation
Nuclear factor-kappa B (NF-κB) is a transcription factor complex involved in regulating the expression of genes related to inflammation, immunity, cell survival, and proliferation. Aberrant NF-κB activation is frequently observed in various diseases, including cancer.
This compound potently blocks signaling of Hsp90 clients, such as components of the NF-κB pathway medchemexpress.com. Studies have shown that this compound significantly inhibited NF-κB-specific reporter gene activity nih.govnih.govchemdad.com. This suggests that this compound can suppress the transcriptional activity driven by NF-κB. In HNSCC cells, this compound decreased the expression or phosphorylation of inhibitor κB kinase (IKK), a key component of the NF-κB pathway, which corresponded to the inhibition of downstream NF-κB reporter genes nih.govnih.gov. Significant inhibition of IKK-NF-κB and dependent gene IL-8 required intermediate drug concentrations of 100 nM or higher researchgate.net.
AP-1 Reporter Gene Activity Modulation
Activator protein 1 (AP-1) is a transcription factor composed of dimers of proteins from the Jun, Fos, and ATF families. AP-1 is involved in regulating gene expression in response to various stimuli, including growth factors, stress, and cytokines, influencing processes such as cell proliferation, differentiation, and apoptosis bpsbioscience.comindigobiosciences.com.
This compound has been shown to significantly inhibit AP-1-specific reporter gene activity nih.govnih.govchemdad.com. This indicates that this compound can modulate the transcriptional activity regulated by AP-1. In HNSCC cells, the inhibition of AP-1 reporter activity was observed over a concentration range where inhibition of upstream signal molecules was also noted nih.gov. Consistent with the inhibition of ERK, which can influence AP-1 activity, AP-1 target VEGF was decreased by treatment with this compound at a concentration of 50 nM researchgate.net.
Summary of this compound's Effects on Signaling Pathways and Reporter Gene Activity
| Pathway/Reporter Gene Activity | Effect of this compound | Key Proteins/Factors Involved | Relevant Findings |
| PI3K/Akt/mTOR | Abrogation of signaling, Inhibition | Akt, mTOR, p70S6K, 4E-BP1 | Decreased total Akt expression; Inhibition of cytokine-induced Akt activation; Inhibition of p-Akt; Inhibition of p-p70S6K and p-4E-BP1. nih.goviiarjournals.orgiiarjournals.orgselleckchem.com |
| Ras/Raf/MEK/MAPK | Abrogation of signaling, Inhibition | Raf-1, MEK, ERK | Potent blockade of ERK signaling; Inhibition of cytokine-induced ERK activation; Inhibition of p-ERK; Reduction of p-MEK1/2 and p-ERK1/2 expression. nih.goviiarjournals.orgresearchgate.netnih.govselleckchem.commedchemexpress.comnih.gov |
| eNOS/Akt in Angiogenesis | Abrogation of pathway, Inhibition | eNOS, Akt | Inhibition of tube formation in HUVECs; Down-regulation of phosphorylated and total eNOS and Akt. nih.govashpublications.orgselleckchem.comresearchgate.nettargetmol.com |
| ERK/c-fos and PU.1 in Osteoclastogenesis | Down-regulation, Suppression | ERK, c-fos, PU.1 | Suppression of osteoclast formation; Down-regulation of p-ERK, c-fos, and PU.1. nih.govashpublications.orgselleckchem.commedchemexpress.comresearchgate.nettargetmol.com |
| STAT3 Reporter Gene Activity | Significant Inhibition | STAT3 | Inhibition of STAT3-specific reporter gene activity; Decreased expression or phosphorylation of STAT3. nih.govnih.govchemdad.com |
| NF-κB Reporter Gene Activity | Significant Inhibition | NF-κB, IKK | Potent blockade of NF-κB pathway signaling; Inhibition of NF-κB-specific reporter gene activity; Decreased expression or phosphorylation of IKK. medchemexpress.comnih.govnih.govchemdad.com |
| AP-1 Reporter Gene Activity | Significant Inhibition | AP-1 (Jun, Fos, ATF proteins), ERK (upstream influence) | Inhibition of AP-1-specific reporter gene activity; Decreased AP-1 target gene expression (e.g., VEGF). nih.govnih.govchemdad.comresearchgate.net |
Cellular and Molecular Effects of Snx 2112
Cell Growth Inhibition and Antiproliferative Effects
SNX-2112 has demonstrated potent inhibitory effects on cell growth and proliferation across a variety of cancer cell types. medchemexpress.com Studies have shown that this compound inhibits cell proliferation with IC50 values typically ranging from 10 to 100 nM in various cancer cell lines, including those from breast, ovarian, lung, osteosarcoma, neuroblastoma, hepatoblastoma, and lymphoma. ncats.iomedchemexpress.comselleckchem.comnih.govapexbt.com For instance, in HER2-amplified breast cancer cell lines like BT474, SKBR-3, SKOV-3, and MCF-7, as well as MDA-468 and H1650 cells, IC50 values ranged from 10 to 50 nM. ncats.ioselleckchem.com In multiple myeloma cell lines, this compound exhibited IC50 values ranging from 19 to 186 nM after 48 hours. medchemexpress.com In tongue squamous cell carcinoma (TSCC) cell lines, the IC50 values ranged from 0.856 µM to 1.152 µM after 48 hours. dovepress.com The antiproliferative effects are often associated with downstream effects on cell cycle and apoptosis. selleckchem.comnih.gov
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Lines | IC50 Range (nM) | Reference |
| Breast Cancer (HER2 amplified) | BT474, SKBR-3, SKOV-3, MCF-7 | 10 - 50 | ncats.ioselleckchem.com |
| Breast Cancer | MDA-468, H1650 | 10 - 50 | ncats.ioselleckchem.com |
| Multiple Myeloma | MM.1S, U266, INA-6, RPMI8226, OPM1, OPM2, MM.1R, Dox40 | 19 - 186 | medchemexpress.com |
| Pediatric Cancers | SK-N-DZ, SK-N-AS, BE(2)-C, Saos-2, SK-N-SH, U-2-OS | 20 - 40 | apexbt.com |
| Tongue Squamous Cell Carcinoma | SAS, SCC-9, SCC-25 | 856 - 1152 | dovepress.com |
Cell Cycle Modulation
This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing their uncontrolled proliferation. nih.govdovepress.comspandidos-publications.comaacrjournals.orgnih.govnih.gov The specific phase of arrest can vary depending on the cell type and concentration of this compound used.
G1 Arrest
In some cancer cell lines, this compound induces cell cycle arrest in the G1 phase. nih.govspandidos-publications.comaacrjournals.org This effect has been observed in HER2-amplified breast cancer cells, where the G1 arrest is associated with hypophosphorylation of the retinoblastoma protein (Rb). ncats.ioselleckchem.comnih.gov In MET-amplified tumor cell lines, this compound induced G1 arrest at a concentration of 50 nM. aacrjournals.org
G2/M Arrest
This compound has also been reported to cause cell cycle arrest in the G2/M phase in several cancer cell types. nih.govmedchemexpress.comselleckchem.comnih.govnih.gov This includes acute myeloid leukemia (AML) cells, Ewing sarcoma cells, and MCF-7 breast cancer cells. medchemexpress.comselleckchem.comnih.govspandidos-publications.com In multidrug-resistant chronic myeloid leukemia (CML) K562/ADR cells, this compound induced cell cycle arrest at both G1 and G2 phases. nih.gov In esophageal cancer stem-like cells (ECSLCs), treatment with this compound resulted in an increase in the percentage of cells in the G2/M phase. frontiersin.org
Table 2: Examples of Cell Cycle Arrest Induced by this compound
| Cell Line Type | Arrest Phase | Concentration(s) Noted | Reference |
| HER2-amplified Breast Cancer | G1 | Varied | ncats.ioselleckchem.comnih.gov |
| MET-amplified Tumor Cells | G1 | 50 nM | aacrjournals.org |
| Acute Myeloid Leukemia (KG-1a) | G2/M | 0.25 - 1 µM | spandidos-publications.com |
| Multidrug-resistant CML (K562/ADR) | G1 and G2 | Varied | nih.gov |
| Esophageal Cancer Stem-like Cells (ECSLCs) | G2/M | 0.2 µM | frontiersin.org |
| Papillary Renal Cell Carcinoma (PRCC) | G2/M | Varied | nih.gov |
Apoptosis Induction
A significant mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in various cancer cell lines. ncats.ionih.govmedchemexpress.comselleckchem.comnih.govspandidos-publications.comnih.govnih.govspandidos-publications.comjcancer.org
Mitochondrial Apoptotic Pathway Activation
Studies have indicated that this compound-induced apoptosis is predominantly mediated by the mitochondrial apoptotic pathway. nih.govtandfonline.comoup.com This involves the release of cytochrome c from the mitochondria and the participation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization. nih.gov this compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins like Bax. nih.govtandfonline.comnih.gov
Caspase Cascade Activation (Caspase-8, -9, -3)
Activation of the caspase cascade is a hallmark of apoptosis, and this compound has been shown to activate key caspases, including caspase-3, caspase-8, and caspase-9. ncats.ionih.govnih.govnih.govspandidos-publications.com Activation of caspase-9 is typically associated with the mitochondrial pathway, while caspase-8 is linked to the death receptor pathway. spandidos-publications.comnih.gov The activation of these initiator caspases (caspase-8 and -9) leads to the activation of effector caspases like caspase-3, which in turn cleaves vital cellular proteins such as poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. nih.govselleckchem.comnih.govspandidos-publications.comtandfonline.comnih.goviiarjournals.org
Table 3: Caspase Activation and PARP Cleavage by this compound
PARP (Poly (ADP-ribose) Polymerase) Cleavage
This compound has been observed to induce the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis. This effect has been demonstrated in various cancer cell lines, including human melanoma A-375 cells and Nara-H cells. iiarjournals.orgnih.gov PARP cleavage is a downstream event in the apoptotic cascade, typically executed by activated caspases, such as caspase-3. selleckchem.comnih.gov The observation of PARP cleavage following this compound treatment suggests the activation of these executioner caspases, contributing to cellular disassembly and the progression of apoptosis. iiarjournals.org Studies have shown an increase in PARP cleavage over time with higher doses of this compound. selleckchem.com
Modulation of Apoptotic Proteins (Bcl-2, Bcl-xL, Bax)
This compound influences the balance of pro- and anti-apoptotic proteins, particularly members of the Bcl-2 family. Research indicates that this compound treatment leads to the downregulation of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. nih.govnih.govtandfonline.comsciencegate.app Concurrently, an upregulation of the pro-apoptotic protein Bax has been observed in some studies. nih.govtandfonline.com This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis, often through the mitochondrial-mediated pathway. nih.govtandfonline.commdpi.com The modulation of these proteins is a critical step in this compound-induced cell death.
p53-dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a significant role in the cellular response to this compound, particularly in mediating apoptosis. This compound has been shown to activate apoptotic pathways that are dependent on p53. nih.govresearchgate.net In cells with wild-type p53, this compound can enhance p53 expression and its downstream targets, contributing to the induction of apoptosis. nih.govresearchgate.netaacrjournals.org Inhibition of p53, either through chemical inhibitors or siRNA, has been shown to attenuate the antiproliferative and apoptotic effects of this compound in certain cell lines, highlighting the importance of the p53 pathway in its mechanism of action. nih.govresearchgate.netnih.gov
Enhanced p53 Re-expression
This compound has been demonstrated to enhance the re-expression of functional p53 protein, particularly in cancer cells where its activity might be compromised. nih.govresearchgate.netacs.org This re-expression contributes to the restoration of p53-mediated cellular processes, including cell cycle arrest and apoptosis. nih.govresearchgate.net The ability of this compound to promote p53 re-expression is a crucial aspect of its anti-cancer activity, especially in tumors with intact wild-type p53.
Upregulation of p21WAF1 and PUMA
Consistent with the activation and re-expression of p53, this compound treatment leads to the upregulation of p21WAF1 and PUMA (p53-upregulated modulator of apoptosis). nih.govresearchgate.netacs.org p21WAF1 is a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, often in response to p53 activation. frontiersin.org PUMA is a pro-apoptotic protein that belongs to the Bcl-2 family and plays a key role in initiating the mitochondrial apoptotic pathway. frontiersin.org The increased expression of these p53 target genes underscores the involvement of the p53 pathway in this compound-induced cell cycle regulation and apoptosis.
Autophagy Induction
Akt/mTOR/p70S6K Inhibition
A key mechanism by which this compound induces autophagy is through the inhibition of the Akt/mTOR/p70S6K signaling pathway. apexbt.comnih.govselleckchem.comadooq.comwestbioscience.comglpbio.com This pathway is a major regulator of cell growth, proliferation, and autophagy. iiarjournals.org this compound treatment leads to the inhibition of mTOR phosphorylation and downstream targets like p70S6K and 4E-BP1. iiarjournals.org The suppression of this pathway promotes the initiation of autophagy. iiarjournals.org Furthermore, this compound has been shown to decrease total Akt expression and inhibit cytokine-induced Akt activation. selleckchem.comtargetmol.com The abrogation of the Akt/mTOR/p70S6K axis is a critical molecular event underlying this compound-mediated autophagy induction.
MAPK Pathway Suppression
This compound has been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathway. In multiple myeloma cells, this compound inhibits cytokine-induced extracellular signal-related kinase (ERK) activation nih.govnih.govashpublications.org. ERK is a key component of the MAPK pathway, which plays a critical role in tumor formation and cell proliferation iiarjournals.orgiiarjournals.org. The inhibition of p-ERK has been observed in various cell lines treated with this compound nih.govmedchemexpress.comchemsrc.comrsc.orgresearchgate.net. Studies in Nara-H cells, a soft tissue sarcoma cell line, demonstrated that this compound suppressed the MAPK signaling pathway, contributing to its antitumor effects, in part, through the induction of apoptosis iiarjournals.orgiiarjournals.org. Western blot analysis confirmed that this compound suppressed the MAPK signaling pathway in these cells iiarjournals.orgiiarjournals.org.
Effects on Tumor Microenvironment Components
Beyond its direct effects on tumor cells, this compound also impacts components of the tumor microenvironment, including angiogenesis and osteoclastogenesis nih.govmedchemexpress.comnih.gov.
Angiogenesis Inhibition
This compound potently inhibits angiogenesis nih.govmedchemexpress.comnih.gov. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.
A key finding demonstrating the antiangiogenic effect of this compound is its ability to inhibit tube formation by human umbilical vein endothelial cells (HUVECs) nih.govmedchemexpress.comnih.gov. In vitro angiogenesis assays using HUVECs cultured on a polymerized matrix gel showed that treatment with this compound significantly inhibited the formation of capillary-like tubes nih.gov. While the total number of capillaries might not markedly change with this compound treatment at certain concentrations, the vessels that do form appear thin and immature nih.gov. This inhibitory effect on tube formation was confirmed in comparison to positive and negative controls nih.gov.
The inhibition of HUVEC tube formation by this compound is associated with the abrogation of the eNOS/Akt pathway nih.govmedchemexpress.comnih.gov. The eNOS/Akt pathway is implicated in angiogenesis nih.gov. Western blot analysis revealed that this compound treatment markedly down-regulated the phosphorylation and expression of both eNOS and Akt nih.gov. These results suggest that this compound blocks angiogenesis by down-regulating this critical signaling pathway nih.gov.
Inhibition of HUVEC (Human Umbilical Vein Endothelial Cell) Tube Formation
Osteoclastogenesis Inhibition
This compound also markedly inhibits osteoclast formation nih.govmedchemexpress.comnih.gov. Osteoclasts are cells responsible for bone resorption, and their increased activity in the tumor microenvironment can contribute to bone destruction and tumor progression, particularly in cancers that metastasize to bone, such as multiple myeloma nih.gov.
The suppression of osteoclast formation by this compound is associated with the down-regulation of ERK/c-fos and PU.1 nih.govmedchemexpress.comchemsrc.com. ERK and c-fos are client proteins of Hsp90 that play a role in mediating osteoclastogenesis nih.gov. Western blot analysis demonstrated that phosphorylated ERK (p-ERK) and c-fos were down-regulated by this compound treatment nih.gov. Additionally, PU.1, an important transcription factor involved in osteoclastogenesis, was also down-regulated by this compound nih.gov. These findings indicate that this compound suppresses osteoclast formation through the down-regulation of these key signaling molecules and transcription factors nih.gov.
Overcoming Growth Advantages from Bone Marrow Stromal Cells
The bone marrow microenvironment plays a crucial role in supporting the growth and survival of multiple myeloma (MM) cells, often conferring drug resistance. nih.govashpublications.orgresearchgate.net Adhesion of MM cells to bone marrow stromal cells (BMSCs) can induce cell adhesion-mediated drug resistance. nih.gov this compound has been shown to overcome the growth stimulatory effects provided by BMSCs on MM cells. nih.govashpublications.orgresearchgate.netnih.govselleckchem.com Studies have demonstrated that this compound inhibits the growth of MM cells even when they are adherent to BMSCs. nih.gov This effect is associated with the down-regulation of signaling pathways critical for MM cell growth and survival, such as the Akt pathway, which is often activated by the bone marrow milieu. nih.gov
Modulation of Cytokine-Induced Signaling (IL-6, IGF-1)
Interleukin-6 (IL-6) and Insulin-like Growth Factor-1 (IGF-1) are cytokines present in the tumor microenvironment that promote tumor cell proliferation and survival, particularly in multiple myeloma. nih.govashpublications.org These cytokines can activate downstream signaling pathways like the ERK and Akt pathways, contributing to growth advantages and drug resistance. nih.gov this compound has been shown to inhibit cytokine-induced Akt and extracellular signal-regulated kinase (ERK) activation. ashpublications.orgresearchgate.netnih.govselleckchem.com Pretreatment with this compound can markedly inhibit IL-6 and IGF-1-induced phosphorylation of ERK and Akt in MM cells in a dose-dependent manner. nih.gov This inhibition of key signaling pathways allows this compound to overcome the growth stimulatory effects of exogenous IL-6 and IGF-1. nih.govashpublications.orgresearchgate.netnih.govselleckchem.com
Data on the effect of this compound on cytokine-induced signaling:
| Cytokine | Signaling Pathway Inhibited by this compound | Observed Effect | Reference |
| IL-6 | ERK, Akt | Inhibition of cytokine-induced phosphorylation | nih.gov |
| IGF-1 | ERK, Akt | Inhibition of cytokine-induced phosphorylation | nih.gov |
Immunological Effects
Beyond its direct effects on tumor cells, this compound has demonstrated effects that can influence the anti-tumor immune response. aacrjournals.orgpatsnap.com
Enhancement of Neoantigen Presentation on Tumor Cell Surface
Neoantigens, which arise from somatic mutations in tumor cells, can be recognized by the immune system as foreign and are crucial targets for anti-tumor immunity. Effective presentation of neoantigens on the surface of tumor cells is essential for their recognition by T cells. this compound has been found to enhance the presentation of neoantigens on the surface of tumor cells. aacrjournals.orgpatsnap.comlarvol.com This effect is suggested to potentially improve recognition by T cells specific for various cancer-associated antigens derived from mutated genes. aacrjournals.orgpatsnap.com
Major Histocompatibility Complex Class I (MHC Class I) molecules are responsible for presenting intracellular peptides, including neoantigens, on the surface of cells to cytotoxic T lymphocytes (CTLs). An increase in MHC Class I surface expression can lead to enhanced recognition of tumor cells by T cells. Treatment with this compound has been shown to increase the surface expression of multiple MHC Class I complexes on tumor cells. aacrjournals.orgpatsnap.comlarvol.comfrontiersin.org Studies using flow cytometry have observed a significant increase in MHC Class I presentation in various cell lines treated with this compound. aacrjournals.orgpatsnap.com For example, treatment of MDAMB231 cells with this compound caused a 3-fold increase in surface expression of MHC class I complexes. aacrjournals.orgpatsnap.com This upregulation of cell surface MHC class I complexes is suggested to be driven by increased Hsp90 client protein turnover. aacrjournals.orgpatsnap.com
Data on the effect of this compound on MHC Class I surface expression:
| Cell Line | Effect on MHC Class I Surface Expression | Magnitude of Increase | Reference |
| MDAMB231 | Increased | 3-fold | aacrjournals.orgpatsnap.com |
| SkMel28 | Increased | 3 to 5-fold | aacrjournals.orgpatsnap.com |
| SkMel2 | Increased | 3 to 5-fold | aacrjournals.orgpatsnap.com |
| MC38 | Increased | Not specified | nih.gov |
| MDA-MB-231 | Increased | Similar to pan-Hsp90 inhibitors | frontiersin.org |
As an Hsp90 inhibitor, this compound disrupts the chaperone function of Hsp90, leading to the degradation of its client proteins. ontosight.aiapexbt.com This increased turnover of Hsp90 client proteins is hypothesized to contribute to the enhanced presentation of neoantigens. aacrjournals.orgpatsnap.com The degradation of these proteins can generate peptide fragments that are then processed and presented on MHC Class I molecules. aacrjournals.orgpatsnap.com Studies have observed loss of Hsp90 client protein activity and increased protein ubiquitination in cells treated with this compound, supporting the notion of increased client protein turnover. aacrjournals.orgpatsnap.com This process is suggested to be a driving factor behind the observed upregulation of cell surface MHC class I complexes. aacrjournals.orgpatsnap.com
The enhanced presentation of neoantigens on the tumor cell surface via increased MHC Class I expression, driven by Hsp90 client protein turnover, plays a significant role in promoting anti-tumor immunity. aacrjournals.orgpatsnap.com By displaying these tumor-specific antigens more effectively, tumor cells become more recognizable to cytotoxic T lymphocytes. aacrjournals.orgpatsnap.com This improved recognition by T cells is a critical step in initiating an effective immune response against the tumor. aacrjournals.orgpatsnap.comthno.org Results from studies suggest that this compound can drive the selective surface presentation of Hsp90 client proteins on the tumor cell surface, which could potentially improve recognition by T cells specific for various cancer-associated antigens. aacrjournals.orgpatsnap.com This effect is considered independent of the induction of apoptosis. aacrjournals.orgpatsnap.com Ongoing research is focused on identifying the specific Hsp90 client-derived peptides presented in surface complexes and their precise role in anti-tumor immunity. aacrjournals.orgpatsnap.com
Increased Hsp90 Client Protein Turnover
Interference with Tumor Microenvironment Immunoediting Genes
Research indicates that this compound interferes with genes associated with tumor microenvironment immunoediting aacrjournals.orgpatsnap.com. Immunoediting is a dynamic process involving the interaction between cancer cells and the immune system, influencing tumor progression and response to immunotherapy. This compound has been found to affect multiple tumor pathways, including the interferon pathway, and to upregulate genes linked to antigen expression and T-cell recognition aacrjournals.orgpatsnap.com.
A notable effect of this compound is its ability to enhance the presentation of neoantigens on the surface of tumor cells aacrjournals.org. This is mediated through an increase in the surface expression of multiple Major Histocompatibility Complex class I (MHC class I) complexes aacrjournals.orgpatsnap.com. Studies have demonstrated a significant increase in MHC class I presentation in various cancer cell lines upon treatment with this compound aacrjournals.orgpatsnap.com. For example, a 3 to 5-fold increase in MHC class I presentation was observed in certain cell lines at concentrations of this compound sufficient to inhibit the activity of model Hsp90 clients, such as MAPK aacrjournals.orgpatsnap.com. Treatment of MDAMB231 cells with this compound resulted in a 3-fold increase in surface expression of MHC class I complexes aacrjournals.orgpatsnap.com.
This upregulation of cell surface MHC class I complexes is suggested to be driven by increased turnover of Hsp90 client proteins aacrjournals.org. The enhanced presentation of MHC class I molecules displaying tumor-associated antigens, including neoantigens derived from mutated proteins, could potentially improve the recognition of tumor cells by T lymphocytes aacrjournals.orgpatsnap.com. This effect of this compound on MHC class I presentation appears to be independent of the induction of apoptosis aacrjournals.orgpatsnap.com. These findings suggest that this compound's influence on tumor microenvironment immunoediting genes, particularly those involved in antigen presentation, could hold significance for its potential use in combination with cancer immunotherapy strategies aacrjournals.orgpatsnap.com.
Summary of MHC Class I Presentation Data
| Cell Line | This compound Concentration | Observed Effect on MHC Class I Surface Expression | Reference |
| SkMel28 | Sufficient to inhibit MAPK activity | 3 to 5-fold increase | aacrjournals.orgpatsnap.com |
| MDAMB231 | Sufficient to inhibit MAPK activity | 3 to 5-fold increase | aacrjournals.orgpatsnap.com |
| SkMel2 | Sufficient to inhibit MAPK activity | 3 to 5-fold increase | aacrjournals.orgpatsnap.com |
| MDAMB231 | Not specified (result shown) | 3-fold increase | aacrjournals.orgpatsnap.com |
| MC38 (murine) | 60 nM | Induction observed | nih.gov |
Note: "Sufficient to inhibit MAPK activity" refers to concentrations at which inhibition of model Hsp90 clients like MAPK was observed.
Preclinical Efficacy and Therapeutic Potential
In Vitro Studies
In vitro studies have demonstrated that SNX-2112 exhibits potent antiproliferative activity against a variety of cancer cell lines. This activity is generally associated with the inhibition of Hsp90 chaperone function, leading to the degradation of its client proteins that are essential for the survival and proliferation of cancer cells.
Antiproliferative Activity Across Various Cancer Cell Types
This compound has shown potent antiproliferative effects across a diverse panel of cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically ranging from low nanomolar to sub-micromolar concentrations. This broad activity highlights its potential applicability in various cancer types.
Multiple Myeloma (MM) Cell Lines
This compound has demonstrated potent inhibitory effects on the growth of multiple myeloma cell lines. Studies have reported IC50 values for this compound in various MM cell lines at 48 hours, including MM.1S (52 nM), U266 (55 nM), INA-6 (19 nM), RPMI8226 (186 nM), OPM1 (89 nM), OPM2 (67 nM), MM.1R (93 nM), and Dox40 (53 nM). medchemexpress.comchemsrc.comnih.govmolnova.cn These findings indicate that this compound can effectively inhibit the proliferation of both drug-sensitive and drug-resistant MM cell lines. This compound has been shown to be more potent than 17-AAG against these MM cell lines. nih.gov The antiproliferative effects in MM cells are associated with the inhibition of Akt and ERK pathways. nih.gov this compound also overcomes the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells in MM cells. chemsrc.comselleckchem.com
Here is a table summarizing the IC50 values of this compound in various Multiple Myeloma cell lines:
| Cell Line | IC50 (nM) at 48 hours |
| MM.1S | 52 medchemexpress.comchemsrc.comnih.gov |
| U266 | 55 medchemexpress.comchemsrc.comnih.gov |
| INA-6 | 19 medchemexpress.comchemsrc.comnih.gov |
| RPMI8226 | 186 medchemexpress.comchemsrc.comnih.gov |
| OPM1 | 89 medchemexpress.comchemsrc.comnih.gov |
| OPM2 | 67 medchemexpress.comchemsrc.comnih.gov |
| MM.1R | 93 medchemexpress.comchemsrc.comnih.gov |
| Dox40 | 53 medchemexpress.comchemsrc.comnih.gov |
Breast Cancer Cell Lines
In breast cancer cell lines, this compound has been shown to inhibit cell proliferation with IC50 values generally ranging from 10 to 50 nmol/L across a panel including MCF-7, BT-474, SKBR-3, and MDA-468 cells. selleckchem.comnih.govapexbt.comncats.io Treatment with this compound in vitro results in marked growth inhibition and other characteristics of Hsp90 inhibitors, such as a retinoblastoma protein (Rb)-dependent G1 growth arrest and morphologic differentiation in certain models, like MCF-7 cells. nih.govapexbt.comoup.com In HER2-amplified breast cancer cells, such as BT-474, this compound leads to potent inhibition of the Akt and extracellular signal-regulated kinase (Erk) pathways and inhibition of tumor cell proliferation. nih.govapexbt.com Notably, this compound was found to be markedly more potent than 17-AAG in the MDA-468 breast cancer cell line. nih.govresearchgate.net This difference in potency in MDA-468 cells, which are resistant to 17-AAG due to a mutation in NQO1, suggests that this compound activity is independent of NQO1 activity and may have a broader spectrum of antitumor activity compared to 17-AAG. nih.gov
Ovarian Cancer Cell Lines
This compound has also demonstrated antiproliferative activity in ovarian cancer cell lines, including SKOV-3, with reported IC50 values falling within the 10 to 50 nmol/L range observed across other breast and lung cancer cell lines tested in one study. selleckchem.comnih.govapexbt.comncats.io
Lung Cancer Cell Lines
Studies involving lung cancer cell lines, such as H1650 and others, have shown that this compound inhibits cell proliferation with IC50 values typically between 10 and 50 nmol/L. selleckchem.comnih.govapexbt.comncats.io this compound has exhibited anti-NSCLC activity in vitro against A549 cells (IC50, 0.50 ± 0.01 μM), H1299 cells (IC50, 1.14 ± 1.11 μM), and H1975 cells (IC50, 2.36 ± 0.82 μM). frontiersin.org The inhibition of cell viability in these cell lines increased with extended treatment time. frontiersin.org In non–small cell lung cancer (NSCLC) models with mutant EGFR, this compound has shown activity and can attenuate EGFR cross-talk and activation of the MET receptor by MET degradation. hematologyandoncology.net Cellular experiments in A431 and NCI-H1975 cells demonstrated that this compound reduces signaling through the AKT, ERK, and STAT3 pathways with potencies of 10-30 nM. aacrjournals.org
Here is a table summarizing the IC50 values of this compound in various Non-Small Cell Lung Cancer cell lines:
| Cell Line | IC50 (μM) | Incubation Time |
| A549 | 0.50 ± 0.01 frontiersin.org | 24, 48, and 72 h frontiersin.org |
| H1299 | 1.14 ± 1.11 frontiersin.org | 24, 48, and 72 h frontiersin.org |
| H1975 | 2.36 ± 0.82 frontiersin.org | 24, 48, and 72 h frontiersin.org |
Head and Neck Squamous Cell Carcinoma (HNSCC)
In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, this compound has been shown to inhibit proliferation and induce G2/M cell cycle arrest at concentrations between 25 and 250 nM in vitro. nih.govnih.govresearchgate.net this compound also enhanced cytotoxicity, chemosensitivity, and radiosensitivity in HNSCC cells in vitro. nih.govnih.gov The compound decreased the expression or phosphorylation of key signaling proteins such as EGFR, c-MET, AKT, ERK1/2, IKK, and STAT3. nih.gov Furthermore, this compound enhanced the re-expression of TP53 and its target proteins p21WAF1 and PUMA in wild-type TP53 HNSCC cells. nih.gov Inhibition of TP53 partially attenuated the antiproliferative activity of this compound in wild-type TP53 HNSCC cells in vitro. nih.govnih.gov
Melanoma Cell Lines (A-375, SkMel28)
This compound has demonstrated preclinical activity in melanoma cell lines, including A-375 and SkMel28. nih.govamegroups.org Studies have shown that this compound can inhibit the proliferation of melanoma cells in a dose-dependent manner. frontiersin.org Compared to the traditional Hsp90 inhibitor 17-AAG, this compound exhibited a more significant inhibition of melanoma cell proliferation, with lower IC50 values. frontiersin.org For instance, the IC50 values at 48 hours were 1.25 µM for 17-AAG and 0.16 µM for this compound. frontiersin.org Research in human melanoma A-375 cells indicated that this compound induces significant apoptosis and autophagy through the degradation of Hsp90 client proteins. nih.gov This suggests that this compound may serve as an effective targeted therapy agent for melanoma. nih.gov
Esophageal Cancer Stem-like Cells (ECSLCs)
The Hsp90 inhibitor this compound has been investigated for its effects on esophageal cancer stem-like cells (ECSLCs), which are implicated in tumor cell proliferation, chemotherapy resistance, metastasis, and relapse. frontiersin.orgresearchgate.netnih.gov this compound has been shown to inhibit the proliferation of ECSLCs. frontiersin.orgresearchgate.netnih.gov This inhibition is associated with a decrease in the expression levels of ABCB1 and ABCG2 genes and a reduction in the colony formation capacity of ECSLCs. frontiersin.orgresearchgate.netnih.gov The suppressive effect of this compound on ECSLC growth is enhanced by silencing STAT3. frontiersin.orgresearchgate.netnih.gov The combination of this compound and shSTAT3 significantly induced apoptosis and cell cycle arrest at the G2/M phase in ECSLCs. frontiersin.orgresearchgate.netnih.gov Furthermore, levels of proliferation pathway proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal–regulated kinase (ERK), which are Hsp90 client proteins, were reduced by this combination treatment. frontiersin.orgresearchgate.netnih.gov Studies have also demonstrated that this compound combined with shSTAT3 inhibited the proliferation of ECSLCs in vivo. frontiersin.orgresearchgate.netnih.gov Overexpression of STAT3 was found to eliminate the apoptotic and antiproliferative effects of this compound on ECSLCs. frontiersin.orgresearchgate.netnih.gov These findings provide a rationale for the therapeutic potential of combining this compound with STAT3 inhibition in esophageal cancer. frontiersin.orgresearchgate.netnih.gov
Papillary Renal Cell Carcinoma (pRCC)
This compound has shown potent anti-tumor activity in preclinical models of papillary renal cell carcinoma (pRCC), particularly in cell lines overexpressing MET. nih.govaacrjournals.orgnih.gov High throughput screening identified Hsp90 inhibitors like this compound as agents with anti-tumor activity against patient-derived pRCC cell lines. nih.govnih.gov In vitro studies using 2D and 3D pRCC cell culture models demonstrated that this compound significantly inhibited cellular proliferation, induced G2/M cell cycle arrest, and promoted apoptosis in pRCC lines with MET pathway activation. nih.govnih.govresearchgate.net Unlike MET tyrosine kinase inhibitors, this compound inhibited both MET and its downstream effectors, including AKT, pAKT1/2, and pERK1/2, in pRCC cell lines. nih.govnih.govresearchgate.net The anti-tumor activity of this compound also involves the inhibition of E2F and MYC targets, as well as G2M-associated genes, which are often overexpressed in pRCC and linked to poor prognosis. nih.govnih.govresearchgate.net In vivo studies using mice bearing human pRCC xenografts revealed that this compound demonstrated strong anti-tumor activity and prolonged survival. nih.govnih.gov These results suggest that Hsp90 inhibition is a promising therapeutic strategy for Type 1 pRCC. aacrjournals.orgresearchgate.net
Nara-H cells (Soft Tissue Sarcomas)
The selective Hsp90 inhibitor this compound has demonstrated antitumor activity in Nara-H cells, a cell line derived from soft tissue sarcoma. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net Cell proliferation assays have shown that this compound inhibits the growth of Nara-H cells in a dose- and time-dependent manner. iiarjournals.orgiiarjournals.org Western blotting analysis indicated that this compound induced apoptosis and autophagy in these cells. iiarjournals.orgiiarjournals.orgnih.gov The mechanism involves the inhibition of mammalian target of rapamycin (B549165) (mTOR) phosphorylation and suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. iiarjournals.orgiiarjournals.orgnih.gov Morphological analysis further confirmed the induction of autophagy and apoptosis by this compound in Nara-H cells. iiarjournals.orgiiarjournals.org These findings support the potential development of this compound as a treatment for human soft tissue sarcomas. iiarjournals.orgiiarjournals.orgnih.gov
Other Hematologic Tumors
This compound has shown potent activity against multiple myeloma (MM) and other hematologic tumor lines. selleckchem.combiomolther.orgnih.gov It exhibits more potent growth inhibition activity compared to 17-AAG in these malignancies. biomolther.orgnih.gov In MM cells, this compound induces cytotoxicity, which is associated with the inhibition of Akt and ERK pathways. biomolther.orgnih.gov this compound triggers apoptosis in MM cells, mediated by the activation of caspase-8, -9, and -3, and PARP cleavage. nih.gov Beyond direct tumor cell effects, this compound also influences the bone marrow microenvironment by inhibiting angiogenesis and osteoclastogenesis in multiple myeloma. selleckchem.combiomolther.org
Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma Cell Lines
Preclinical studies have evaluated the efficacy of this compound in a panel of pediatric cancer cell lines, including those from osteosarcoma, neuroblastoma, hepatoblastoma, and lymphoma. selleckchem.comresearchgate.netnih.govresearchgate.net These cell lines demonstrated sensitivity to this compound, with IC50 values ranging from 10 to 100 nM. selleckchem.comresearchgate.netnih.gov Low doses of this compound (e.g., 12 nM) resulted in a cytostatic response, while higher doses (e.g., 70 nM) led to more prolonged inhibition and increased sub-G1 accumulation, indicative of apoptosis. selleckchem.comresearchgate.netnih.gov Treatment with this compound resulted in a marked reduction in the levels of Hsp90 client proteins such as AKT1 and C-Raf over time, along with an increase in PARP cleavage. selleckchem.comresearchgate.netnih.gov this compound showed marked single-agent activity in these pediatric cancer cell lines. researchgate.netnih.gov
| Cell Line Type | Sensitivity (IC50 range) | Key Observations |
| Osteosarcoma | 10-100 nM | Growth inhibition, G2/M arrest, apoptosis, degradation of AKT1 and C-Raf, PARP cleavage selleckchem.comresearchgate.netnih.gov |
| Neuroblastoma | 10-100 nM | Growth inhibition, G2/M arrest, apoptosis, degradation of AKT1 and C-Raf, PARP cleavage selleckchem.comresearchgate.netnih.govdntb.gov.ua |
| Hepatoblastoma | 10-100 nM | Growth inhibition, G2/M arrest, apoptosis, degradation of AKT1 and C-Raf, PARP cleavage selleckchem.comresearchgate.netnih.gov |
| Lymphoma | 10-100 nM | Growth inhibition, G2/M arrest, apoptosis, degradation of AKT1 and C-Raf, PARP cleavage selleckchem.comresearchgate.netnih.gov |
Differential Potency Compared to 17-AAG
This compound has shown potent activity as an Hsp90 inhibitor, often demonstrating greater potency than 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), an analog of geldanamycin (B1684428) and another Hsp90 inhibitor. selleckchem.comnih.govresearchgate.netashpublications.orgbiorxiv.org this compound selectively binds to the ATP pocket of HSP90α and HSP90β with Kd values of 30 nM for both, indicating a strong binding affinity. selleckchem.comcaymanchem.com In various cancer cell lines, this compound inhibits cell proliferation with IC50 values ranging from 10 to 100 nM. selleckchem.comcaymanchem.comnih.gov
In Vivo Studies (Prodrug SNX-5422/SNX-5542)
In vivo studies evaluating the efficacy of this compound have primarily utilized its orally bioavailable prodrugs, SNX-5422 and SNX-5542. selleckchem.comnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netdntb.gov.uadrugbank.com Following oral administration, SNX-5422 and SNX-5542 are rapidly converted to the active metabolite, this compound, which shows preferential accumulation in tumor tissues compared to normal tissues. nih.govcaymanchem.comnih.govnih.govresearchgate.netaacrjournals.org
Murine Xenograft Models
Preclinical in vivo efficacy has been demonstrated in various murine xenograft models. selleckchem.comnih.govnih.govresearchgate.netashpublications.orgnih.govresearchgate.netnih.gov
In a murine xenograft model of human multiple myeloma (MM), this compound, delivered via its prodrug SNX-5422, inhibited MM cell growth and prolonged survival. selleckchem.comnih.govresearchgate.netashpublications.orgnih.gov SNX-5422 significantly reduced MM tumor growth compared to control groups. nih.gov This inhibition was associated with the down-regulation of key signaling pathways, including Akt and ERK. nih.gov Treatment with SNX-5422 also led to increased apoptosis and significantly decreased microvessel density in tumors, indicating an inhibitory effect on angiogenesis in vivo. nih.gov
Multiple Myeloma Xenograft Study (SNX-5422)
| Treatment Group | Tumor Growth Inhibition | Survival Prolongation | Associated Molecular Effects |
| SNX-5422 | Significant reduction | Prolonged survival | Down-regulation of Akt and ERK, Increased apoptosis, Decreased microvessel density |
| Control | - | - | - |
This compound has shown potent antitumor activity against HER kinase-dependent cancers in xenograft models. nih.govnih.govresearchgate.netaacrjournals.org Daily dosing of the prodrug SNX-5542 resulted in the regression of HER2-dependent xenografts. nih.govnih.govresearchgate.netaacrjournals.org A single dose of SNX-5542 was sufficient to induce the degradation of HER2 in tumor-bearing xenografts and inhibit its downstream signaling for up to 24 hours. nih.govnih.govaacrjournals.org Treatment with this compound in HER2-dependent breast cancer cells resulted in potent inhibition of the Akt and extracellular signal-regulated kinase (Erk) pathways and inhibition of tumor cell proliferation both in vitro and in xenograft models. nih.gov this compound (150 mg/kg) completely inhibited tumor growth in a BT474 breast cancer mouse xenograft model. caymanchem.com
HER2-dependent Xenograft Study (SNX-5542)
| Treatment Regimen | Effect on Tumor Growth | Molecular Effects in Tumors |
| Daily SNX-5542 | Regression | HER2 degradation, Inhibition of Akt and Erk signaling pathways |
| Single dose SNX-5542 | HER2 degradation, Inhibition of downstream signaling (up to 24h) |
SNX-5542 has demonstrated greater activity than 17-AAG in a non–small cell lung cancer (NSCLC) xenograft model expressing mutant EGFR. nih.govnih.govresearchgate.netaacrjournals.org this compound, delivered orally as SNX-5422, exhibited potent effects as a single agent and in combination with erlotinib (B232) in the NCI-H1975 mutant-EGFR xenograft model, with an ED50 of approximately 15 mg/kg administered three times weekly orally. aacrjournals.org An analog of this compound was also found to inhibit tumor growth in a mutant EGFR NSCLC model. jcancer.org
NSCLC Mutant EGFR Xenograft Study (SNX-5542 vs. 17-AAG)
| Treatment | Activity in Mutant EGFR NSCLC Xenograft Model |
| SNX-5542 | Greater activity |
| 17-AAG | Lower activity |
In a head and neck squamous cell carcinoma (HNSCC) xenograft model (UMSCC-11A), the prodrug SNX-5422 significantly decreased tumor growth. aacrjournals.org This was observed with SNX-5422 administered at 20 mg/kg five days per week or 50 mg/kg three days per week for three weeks. aacrjournals.org SNX-5422 treatment suppressed tumor growth in vivo by modulating the expression of Hsp90 client proteins and their targets involved in proliferation, survival, and angiogenesis in HNSCC. nih.gov Potent suppression of tumorigenesis was observed with inhibition of EGFR, c-MET, p-AKT, p-ERK, SRC, and p-STAT3, along with re-expression of proapoptotic TP53 and PUMA. nih.govresearchgate.net Corresponding reductions in proliferation (Ki-67) and angiogenesis (CD31), as well as increased apoptosis, were also noted. nih.govresearchgate.net
HNSCC Xenograft Study (SNX-5422)
| Treatment Regimen | Effect on Tumor Growth | Associated Molecular Effects in Tumors |
| SNX-5422 (20 mg/kg 5x/week or 50 mg/kg 3x/week) | Significantly decreased | Inhibition of EGFR, c-MET, p-AKT, p-ERK, SRC, p-STAT3; Re-expression of TP53 and PUMA; Reduced Ki-67 and CD31; Increased apoptosis |
MET-amplified Tumor Xenografts
Studies have investigated the efficacy of this compound in MET-amplified tumor models. In MET-amplified tumor cell lines (GTL-16, MKN-45, and EBC-1), this compound treatment resulted in the degradation of MET, HER-2, EGFR, and AKT, along with the abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling pathways. aacrjournals.orgnih.gov This led to a complete cell cycle arrest in these cell lines. aacrjournals.org The orally bioavailable prodrug of this compound, SNX-5542, demonstrated significant antitumor efficacy in vivo in nude mice bearing MET-amplified tumor xenografts. aacrjournals.orgbioworld.com Importantly, Hsp90 inhibition with this compound maintained its antitumor efficacy in GTL-16 cells that had acquired resistance to the selective MET kinase inhibitor PHA-665752, suggesting its potential value in overcoming resistance to MET kinase inhibitors. aacrjournals.orgnih.govnih.gov
Esophageal Cancer Stem-like Cell Xenograft Model
Research has explored the effects of this compound on esophageal cancer stem-like cells (ECSLCs), which are implicated in tumor proliferation, chemotherapy resistance, metastasis, and relapse. frontiersin.orgnih.govresearchgate.net this compound has been shown to suppress the proliferation of ECSLCs in vitro and in vivo. frontiersin.orgnih.gov The combination treatment of this compound with silencing of STAT3 (shSTAT3) significantly enhanced the suppression of ECSLCs proliferation and induced apoptosis and cell cycle arrest at the G2/M phase in ECSLCs. nih.govnih.gov This combined treatment also significantly reduced tumor growth in in vivo ECSLCs xenograft models compared to single treatments. nih.govresearchgate.net The combination treatment reduced the levels of phosphorylation of Hsp90 client proteins involved in cell proliferation, including p-p38, p-JNK, and p-ERK, and decreased the expression of ABCB1 and ABCG2 genes, which are associated with drug resistance. researchgate.netnih.gov
Tumor Accumulation of this compound (from prodrug)
Following oral administration, the prodrugs SNX-5542 and SNX-5422 are rapidly converted to the active metabolite this compound. nih.govresearchgate.net this compound has been shown to preferentially accumulate in tumor tissues relative to normal tissues in mice. nih.govresearchgate.netcaymanchem.comakrivisbio.com This preferential tumor accumulation is a favorable pharmacokinetic property for an anticancer agent, potentially leading to enhanced efficacy and reduced systemic toxicity.
Inhibition of Tumor Growth and Prolongation of Survival
This compound has demonstrated potent antitumor activity and the ability to inhibit tumor growth and prolong survival in various preclinical models. In HER2-dependent breast cancer xenografts, daily dosing of the prodrug SNX-5542 resulted in tumor regression. nih.govnih.gov SNX-5422, another prodrug of this compound, inhibited multiple myeloma (MM) cell growth and prolonged survival in a xenograft murine model. nih.govselleckchem.comresearchgate.net In a BT474 breast cancer mouse xenograft model, this compound at a dose of 150 mg/kg completely inhibited tumor growth. caymanchem.com Furthermore, in a head and neck squamous cell carcinoma (HNSCC) xenograft model with wild-type TP53 deficiency, the prodrug SNX-5422 inhibited proliferation, angiogenesis, and tumorigenesis. nih.govnih.gov Low-intensity ultrasound combined with this compound significantly inhibited tumor growth and prolonged the survival of mice in a tongue squamous cell carcinoma xenograft model. dovepress.com
Synergistic Effects with Other Therapies
Chemosensitivity Enhancement
This compound has shown the ability to enhance the chemosensitivity of cancer cells to other therapeutic agents. This compound enhanced radiosensitivity and chemosensitivity in HNSCC cells in vitro. nih.govnih.govchemdad.com
Combination with Paclitaxel (B517696) (in wild-type TP53-deficient HNSCC)
In head and neck squamous cell carcinoma (HNSCC) cell lines, this compound demonstrated combinatorial activity with paclitaxel, particularly in cell lines with wild-type TP53 deficiency. nih.govnih.govresearchgate.net This suggests that combining this compound with paclitaxel could be a potential therapeutic strategy for HNSCC with specific genetic profiles. The enhanced sensitivity to paclitaxel in wild-type TP53 HNSCC cells treated with this compound may be related to paclitaxel's mechanism of action, which involves inducing G2/M block and cell death that can be enhanced by TP53. nih.govtargetedonc.com
Combination with Cisplatin (B142131) (in mutant TP53 HNSCC)
Preclinical investigations have indicated that this compound exhibits combinatorial activity with cisplatin in head and neck squamous cell carcinoma (HNSCC) cell lines harboring mutant TP53. Studies utilizing mutant TP53 HNSCC lines, such as UMSCC-38 and UMSCC-46, showed enhanced activity when this compound was combined with cisplatin. This combinatorial effect was observed in in vitro assays, including the MTT assay, using subtherapeutic inhibitory concentrations of either agent alone. nih.govnih.govresearchgate.netresearchgate.net This suggests a potential therapeutic strategy for HNSCC with specific genetic alterations.
Radiosensitivity Enhancement
This compound has demonstrated the capacity to enhance the radiosensitivity of tumor cells in preclinical settings. In vitro studies showed that pre-exposure of cells to this compound at a concentration of 250 nM for 24 hours significantly enhanced radiosensitivity. nih.govresearchgate.net While this compound alone at this concentration had a modest effect on clonogenic tumor cell survival, the combination with radiation resulted in a notable increase in sensitivity. nih.govresearchgate.net The enhancement in radiosensitivity was quantified by a dose modification factor (DMF) of 1.55 ± 0.11 at 10% survival. nih.govresearchgate.net Conversely, treatment with this compound administered after irradiation did not yield the same radiosensitizing effect. nih.govresearchgate.net
Combined STAT3 Silencing
Research investigating the effects of this compound in combination with silencing of the signal transducer and activator of transcription 3 (STAT3) has shown enhanced anti-tumor activity, particularly in esophageal cancer stem-like cells (ECSLCs). The combination of this compound and STAT3 silencing (shSTAT3) led to a significant induction of apoptosis and cell cycle arrest at the G2/M phase in ECSLCs. frontiersin.orgresearchgate.net Furthermore, this combined approach inhibited cancer cell proliferation, reduced the expression levels of ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, and decreased the colony formation capacity of ECSLCs. frontiersin.orgresearchgate.net In vivo studies also supported these findings, demonstrating that the combination of this compound and shSTAT3 inhibited the proliferation of ECSLCs. frontiersin.orgresearchgate.net It was also observed that overexpression of STAT3 could counteract the apoptotic and antiproliferative effects induced by this compound in ECSLCs, highlighting the importance of the STAT3 pathway in mediating resistance to this compound. frontiersin.orgresearchgate.net These results suggest that targeting STAT3 in combination with this compound could be a promising therapeutic strategy, particularly for overcoming resistance mechanisms in cancer stem-like cell populations. frontiersin.orgresearchgate.net
Pharmacokinetic and Pharmacodynamic Research
Pharmacodynamic Biomarkers
Pharmacodynamic studies of SNX-2112 have focused on evaluating its effects on Hsp90 function and downstream signaling pathways, primarily through the assessment of Hsp90 client protein degradation and the subsequent inhibition of proliferation and induction of apoptosis in cancer cells. selleckchem.comnih.gov These studies aim to understand how this compound modulates the cellular environment at a molecular level.
Hsp90 Client Protein Degradation
Inhibition of Hsp90 by this compound leads to the ubiquitination and proteasomal degradation of its client proteins. ontosight.aispandidos-publications.com This is a key pharmacodynamic biomarker reflecting the functional inhibition of Hsp90. Studies have shown that this compound induces the degradation of several critical Hsp90 client proteins involved in cancer cell survival and proliferation.
Key Hsp90 client proteins shown to be degraded following this compound treatment include:
HER2 (human epidermal growth factor receptor 2) biomolther.orgbiomolther.orgselleckchem.comresearchgate.netnih.govnih.govaacrjournals.orgtandfonline.com
Mutant epidermal growth factor receptor (EGFR) researchgate.netnih.govnih.govaacrjournals.org
Akt biomolther.orgbiomolther.orgselleckchem.comresearchgate.netnih.govnih.govspandidos-publications.comaacrjournals.orgtandfonline.com
Bcr-abl spandidos-publications.com
Cyclin D1 biomolther.orgbiomolther.org
Raf-1 spandidos-publications.comtandfonline.com
IKKα spandidos-publications.com
GSK3 spandidos-publications.com
CHK1 spandidos-publications.com
MET/pMET (in type 1 papillary renal cell carcinoma) aacrjournals.org
ER (Estrogen Receptor) (in some cell lines) researchgate.net
PTEN (in some cell lines) researchgate.net
PIK3CA (in some cell lines) researchgate.net
Research in various cancer cell lines, including breast (BT-474, SKBR-3, MCF-7), ovarian (SKOV-3), lung (H1650, A549, H1299, H1975), and multiple myeloma (K562, MM.1S), has demonstrated the ability of this compound to induce the degradation of these client proteins. selleckchem.comfrontiersin.orgnih.govspandidos-publications.comtandfonline.com For instance, treatment of BT-474 cells with this compound resulted in the down-regulation of HER2 expression within hours. selleckchem.comnih.gov The degradation of these client proteins is often dose- and time-dependent. selleckchem.comspandidos-publications.com
Inhibition of Downstream Signaling
The degradation of Hsp90 client proteins by this compound leads to the inhibition of various downstream signaling pathways that are crucial for cancer cell growth, survival, and proliferation. This inhibition of downstream signaling serves as another important pharmacodynamic biomarker.
Pathways and downstream targets inhibited by this compound include:
Extracellular signal-regulated kinase (Erk) pathway: Inhibition of Erk activation has been observed in various cancer cell lines following this compound treatment. biomolther.orgselleckchem.comresearchgate.netnih.govnih.govaacrjournals.org
Wnt/β-Catenin signaling pathway: In non-small cell lung cancer cells, this compound has been shown to inhibit this pathway, leading to decreased levels of downstream genes like MMP-9, C-Myc, cyclinD1, CD44, and survivin. jcancer.org
mTOR pathway: this compound has been shown to inhibit mTOR phosphorylation and down-regulate downstream targets like p70S6K and 4E-BP1 in certain cancer cells. iiarjournals.org
MAPK pathway: Inhibition of the MAPK signaling pathway, including reduced p-MEK1/2 and p-ERK1/2 expression, has been observed with this compound treatment. iiarjournals.org
eNOS/Akt pathway: this compound inhibits tube formation in human umbilical vein endothelial cells by abrogating this pathway. biomolther.orgselleckchem.com
ERK/c-fos and PU.1: this compound inhibits osteoclast formation by down-regulating these factors. biomolther.orgselleckchem.com
Downstream transcriptional targets of AKT and ERK: In papillary renal cell carcinoma with MET pathway activation, this compound treatment led to the inhibition of targets including VEGF, c-Myc, and BIRC5. aacrjournals.org
The inhibition of these pathways contributes to the observed cellular effects of this compound, such as the induction of apoptosis and cell cycle arrest. selleckchem.comresearchgate.netnih.govnih.govaacrjournals.orgtandfonline.com For example, HER2 degradation by this compound in HER2-dependent breast cancer cells resulted in potent inhibition of the Akt and Erk pathways. nih.gov In mice bearing BT-474 tumors, a single dose of the prodrug SNX-5542 caused HER2 degradation and inhibited its downstream signaling for up to 24 hours. researchgate.netnih.govnih.govaacrjournals.org
Mechanisms of Resistance and Strategies to Overcome Them
Acquired Resistance to Other Targeted Therapies
Acquired resistance to specific targeted therapies, such as kinase inhibitors, can emerge through various mechanisms, often involving the activation or upregulation of alternative signaling pathways or client proteins of Hsp90.
Resistance to MET Kinase Inhibitors
MET, a receptor tyrosine kinase, is a client protein of Hsp90. Amplification of the MET oncogene can lead to constitutive activation of MET signaling, contributing to tumor growth and survival. Studies have investigated the efficacy of SNX-2112 in overcoming resistance to selective MET kinase inhibitors. In MET-amplified tumor cell lines, including those resistant to the selective MET kinase inhibitor PHA-665752, this compound has been shown to induce the degradation of MET and other Hsp90 client proteins like HER-2, EGFR, and AKT. ascopubs.orgnih.govresearchgate.net This degradation leads to the abrogation of downstream signaling pathways such as Ras/Raf/MEK/MAPK and PI3K/AKT, resulting in cell cycle arrest. ascopubs.orgnih.govresearchgate.net Importantly, Hsp90 inhibition by this compound or its prodrug SNX-5542 maintained antitumor efficacy in MET-amplified cells that had acquired resistance to MET kinase inhibition, suggesting its potential value in this clinical setting. ascopubs.orgnih.govresearchgate.netaacrjournals.org
Resistance to EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is another key Hsp90 client protein involved in cancer cell proliferation and survival. Mutations in the EGFR gene can drive tumor growth and predict response to EGFR tyrosine kinase inhibitors (TKIs). However, resistance to EGFR TKIs invariably develops, often involving secondary mutations or activation of bypass signaling pathways, including MET amplification. aacrjournals.org this compound has demonstrated activity in cellular models of wild-type and mutant EGFR, including those with resistance-associated mutations like L858R and T790M. nih.gov this compound, alone or in combination with erlotinib (B232) (an EGFR TKI), inhibited EGF-induced activation of key signaling proteins such as pAKT, pSTAT3, pERK1/2, and pS6. nih.govingentaconnect.com this compound also reduced EGF cross-talk and activation of the c-MET receptor by causing c-MET degradation. nih.govingentaconnect.com These findings suggest that Hsp90 inhibition with this compound may be a promising therapeutic strategy for non-small cell lung cancer (NSCLC), particularly in cases driven by mutated EGFR forms resistant to EGFR inhibitors or where resistance has emerged through secondary MET amplification. nih.govingentaconnect.com
Potential for Overcoming Multi-drug Resistance via ABC Transporter Reduction
ATP-binding cassette (ABC) transporters are membrane proteins that efflux a variety of substrates, including chemotherapeutic drugs, from cells. medtechbcn.comebi.ac.uk Overexpression of ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), is a common mechanism of multi-drug resistance (MDR) in cancer cells. medtechbcn.comfrontiersin.orgnih.gov Research has indicated that this compound may play a role in overcoming MDR potentially through the reduction of ABC transporter expression. In studies involving esophageal cancer stem-like cells, treatment with this compound, particularly in combination with STAT3 silencing, was shown to reduce the expression of ABCB1 and ABCG2. frontiersin.orgnih.govfrontiersin.org This reduction in efflux pump expression could contribute to increased intracellular accumulation and efficacy of other chemotherapeutic agents, offering a strategy to overcome multi-drug resistance mediated by these transporters. frontiersin.orgnih.gov
Comparison with 17-AAG Resistance Mechanisms
17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) is a traditional ansamycin-based Hsp90 inhibitor. While effective, its clinical utility has been limited by factors including hepatotoxicity, poor solubility, and resistance mechanisms. researchgate.net this compound, a synthetic Hsp90 inhibitor with a different chemical structure, exhibits distinct properties that may circumvent some of the resistance mechanisms associated with 17-AAG. nih.govashpublications.org
NQO1 Gene Mutation Independence
17-AAG requires bioreduction by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) to its more potent hydroquinone (B1673460) form (17-AAGH2) for maximal activity. nih.govaacrjournals.org Loss or mutation of the NQO1 gene has been proposed as a mechanism of de novo or acquired resistance to 17-AAG. nih.govaacrjournals.orgpor-journal.com Cell lines with mutated or deficient NQO1, such as MDA-MB-468 breast cancer cells, exhibit resistance to 17-AAG. researchgate.netnih.gov In contrast to 17-AAG, the activity of this compound is independent of NQO1 metabolism. nih.gov this compound has demonstrated potent activity in NQO1-deficient cell lines where 17-AAG is significantly less effective. nih.gov This NQO1 independence suggests that this compound may be effective in tumors that are inherently resistant to 17-AAG due to low NQO1 expression or mutations. nih.govnih.gov
P-glycoprotein Substrate Independence
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that can mediate resistance to various drugs, including some Hsp90 inhibitors like certain ansamycin (B12435341) derivatives. medtechbcn.comnih.govbiomolther.org Cell lines expressing high levels of P-gp can be less sensitive to these inhibitors due to increased efflux of the drug. biomolther.org While some ansamycin derivatives like 17-AAG are inactive in cell lines expressing P-glycoprotein, other Hsp90 inhibitors have shown activity in these cells. biomolther.org Although one study in rats indicated that P-gp-mediated efflux limits the intestinal absorption of this compound, affecting its oral bioavailability, the same study's in vitro ATPase assay showed that this compound stimulated P-gp ATPase activity, suggesting an interaction. tandfonline.comnih.govtandfonline.com However, other research comparing this compound to 17-AAG in hematologic tumor lines, where 17-AAG showed weak activity, suggested that efflux pumps did not appear to contribute to the reduced potency of 17-AAG in those specific assays, implying a potential difference in how this compound is handled by these transporters compared to 17-AAG in certain contexts. nih.gov Further research is needed to fully elucidate the extent to which this compound is a P-gp substrate and the clinical implications for resistance.
Compound Information
| Compound Name | PubChem CID |
| This compound | 24873461 |
| 17-AAG | 440833 |
| SNX-5542 | 11707732 |
| Erlotinib | 176831 |
| PHA-665752 | 176162 |
| Cyclosporine | 5288856 |
| Elacridar | 123631 |
Data Table Example (Based on Search Results - Illustrative)
Future Directions and Translational Research
Investigation in Other Cancer Types
While SNX-2112 has shown activity in several cancer cell lines, including hepatocellular carcinoma, breast cancer, and esophageal cancer, its potential in other malignancies is an ongoing area of research. Preclinical studies have indicated potent antitumor activity against HER kinase-dependent cancers, multiple myeloma, and other hematologic tumors ncats.ionih.govaacrjournals.orgresearchgate.net. Investigations have also explored its effects in soft tissue tumors, such as undifferentiated pleomorphic sarcoma (UPS), demonstrating inhibition of cell proliferation, induction of apoptosis and autophagy, and suppression of key signaling pathways like mTOR and MAPK in Nara-H cells iiarjournals.org. The broad antitumor activity observed in various cell lines and xenograft models suggests that this compound may hold promise for a wider range of cancer types dependent on Hsp90 client proteins for growth and survival nih.govaacrjournals.org.
Combination Therapy Regimens
Combining this compound with other therapeutic agents is a significant focus for future research, aiming to achieve synergistic effects and overcome resistance mechanisms. Studies have explored combinations with standard chemotherapies and novel targeted agents. For instance, this compound has been investigated in combination with 5-fluorouracil (B62378) (5-FU) in esophageal cancer cells, although this combination unexpectedly showed an antagonistic effect spandidos-publications.comnih.gov. In contrast, this compound has been reported to be effective in combination with cisplatin (B142131) and paclitaxel (B517696) in head and neck squamous cell carcinoma spandidos-publications.com. Research in multiple myeloma has shown that simultaneous inhibition of CK2 and Hsp90 with this compound resulted in a synergistic anti-myeloma effect and stronger alterations of unfolded protein response (UPR) pathways aacrjournals.org.
Furthermore, novel approaches involving this compound in combination with physical methods are being explored. A study investigated the combination of low-intensity ultrasound with low-dose this compound in tongue squamous cell carcinoma, demonstrating enhanced antitumor efficacy likely due to increased cellular uptake of this compound induced by ultrasound dovepress.com. Another recent study explored the use of this compound encapsulated in nano-micelles for combined photothermal and photodynamic therapy in triple-negative breast cancer. This approach aimed to suppress the HSP90-HIF1α pathway to reduce heat resistance and enhance reactive oxygen species (ROS) production, thereby improving the efficacy of the combined therapy rsc.org. These findings highlight the potential of this compound in various combination strategies to improve therapeutic outcomes.
| Combination Agent/Method | Cancer Type | Observed Effect | Key Findings | Source |
| 5-fluorouracil (5-FU) | Esophageal Cancer Cells | Antagonistic | Decreased G2/M cells, attenuated apoptosis, partly recovered Hsp90 client proteins downregulated by this compound. | spandidos-publications.comnih.gov |
| Cisplatin and Paclitaxel | Head and Neck SCC | Effective | Reported effectiveness in combination. | spandidos-publications.com |
| CK2 Inhibitor | Multiple Myeloma Cells | Synergistic | Increased apoptosis, stronger UPR pathway alterations. | aacrjournals.org |
| Low-intensity Ultrasound | Tongue Squamous Cell Carcinoma | Enhanced Efficacy | Increased this compound cellular uptake, increased ROS production, triggered apoptosis via ERS pathway. | dovepress.com |
| Photothermal & Photodynamic Therapy (encapsulated in nano-micelles) | Triple-Negative Breast Cancer | Enhanced Efficacy | Suppressed HSP90-HIF1α pathway, reduced heat resistance, increased ROS production. | rsc.org |
Further Elucidation of Immunomodulatory Effects
The interaction between Hsp90 inhibitors and the immune system is a complex area requiring further investigation. While some studies suggest that acute, high-dose Hsp90 inhibition might exert immunosuppressive activities by altering gene expression profiles in peripheral blood mononuclear cells (PBMCs) and downregulating immune-related pathways, other research explores the potential for Hsp90 inhibition to enhance antitumor immunity nih.govscispace.com. For instance, Hsp90 inhibition with this compound has been shown to stimulate MHC-I antigen presentation, a crucial step in initiating an effective antitumor immune response, independent of interferon-gamma signaling nih.gov. Furthermore, strategies involving this compound in nanocarriers, such as graphene oxide nanoparticles, are being investigated for their potential to modulate the tumor microenvironment, increase the infiltration of cytotoxic T lymphocytes, and reduce immunosuppressive cells, thereby providing synergistic chemo-immuno-photothermal effects rsc.org. A deeper understanding of the precise mechanisms by which this compound influences different components of the immune system and the tumor microenvironment is crucial for designing effective combination therapies that harness or mitigate these effects.
Development of Novel Prodrugs with Improved Properties
The development of prodrugs of this compound, such as SNX-5422, has aimed to improve its pharmacological properties, including solubility and oral bioavailability nih.govaacrjournals.orgresearchgate.netnih.gov. While SNX-5422 demonstrated early success and entered phase 1 clinical trials, its development was halted due to observed ocular toxicity rsc.org. This highlights the ongoing need for the development of novel SNX-class compounds and prodrugs with improved safety profiles and optimized pharmacokinetic properties. Recent research is exploring rational modifications of SNX-class Hsp90 inhibitors to potentially target the extracellular environment specifically, aiming to disrupt extracellular fibronectin assembly without affecting intracellular Hsp90 activity, which could potentially reduce off-target toxicities while retaining anticancer effects rsc.org. The design and synthesis of new SNX derivatives with enhanced solubility, stability, tumor targeting, and reduced toxicity remain critical for the successful translation of this compound-based therapies.
Q & A
Q. What is the primary mechanism by which SNX-2112 inhibits cancer cell proliferation?
this compound competitively binds to the N-terminal ATP-binding pocket of HSP90α/β, disrupting its chaperone function and inducing proteasomal degradation of client proteins critical for cancer cell survival (e.g., Akt, ERK). This leads to G1-phase cell cycle arrest via Rb hypophosphorylation and apoptosis through caspase-8, -9, -3, and PARP cleavage . To validate this, researchers can use:
- Western blotting to monitor client protein degradation (e.g., HER2, Akt).
- Flow cytometry with Annexin V/PI staining to quantify apoptosis.
- Cell cycle analysis via propidium iodide staining.
Q. Which cancer cell lines are most sensitive to this compound in vitro, and what are the reported IC50 values?
this compound exhibits potent activity (IC50: 10–250 nM) against diverse cancer cell lines, including:
- Solid tumors : BT-474 (breast), SKOV-3 (ovarian), A549 (lung), and A-375 (melanoma) .
- Hematologic malignancies : MM.1S (multiple myeloma), RPMI8226, and U266 . Methodological note : Use MTT/CCK-8 assays with 48-hour exposure to determine IC50. Account for variability in cell line sensitivity by validating results across multiple passages and replicates .
Q. How can researchers detect this compound-induced apoptosis and autophagy in vitro?
- Apoptosis :
- Flow cytometry with Annexin V-FITC/PI staining (e.g., 48-hour treatment of A549 cells showed dose-dependent apoptosis) .
- Western blotting for cleaved caspases and PARP .
- Autophagy :
- LC3-II puncta formation via immunofluorescence.
- Transmission electron microscopy to visualize autophagosomes (observed in A-375 melanoma cells) .
Advanced Research Questions
Q. How does this compound modulate the Wnt/β-catenin pathway to inhibit metastasis in NSCLC?
this compound suppresses Wnt/β-catenin signaling by:
- Increasing GSK3β and p-β-catenin levels.
- Decreasing β-catenin and p-GSK3β , leading to downregulation of EMT markers (N-cadherin, vimentin) and metastasis-related genes (MMP-9, cyclin D1) . Experimental validation :
- Use wound-healing and Transwell assays to quantify migration/invasion inhibition (e.g., 24-hour treatment reduced A549 migration by 40–60%) .
- Combine this compound with Wnt pathway agonists (e.g., SKL2001) in rescue experiments to confirm pathway-specific effects .
Q. How can contradictory data on this compound’s IC50 values across studies be resolved?
Discrepancies in IC50 values (e.g., 52 nM in MM.1S vs. 186 nM in RPMI8226 ) may arise from:
- Cell line heterogeneity : Genetic mutations (e.g., EGFR status) or HSP90 client protein dependencies.
- Assay conditions : Variations in treatment duration (24 vs. 48 hours) or serum concentration in culture media. Recommendations :
- Standardize protocols (e.g., 48-hour exposure in serum-free media).
- Use isogenic cell lines to isolate genetic variables .
Q. What strategies enhance this compound’s antitumor efficacy in resistant models?
- Combination with IRE1 inhibition : Silencing IRE1 via siRNA or pharmacological inhibitors (e.g., STF083010) doubled this compound’s pro-apoptotic effects in esophageal cancer models by amplifying endoplasmic reticulum stress .
- Ultrasound-assisted delivery : Low-intensity ultrasound enhances this compound uptake and ROS-mediated apoptosis in tongue squamous cell carcinoma . Experimental design :
- Use shRNA knockdown or CRISPR-Cas9 to target resistance pathways (e.g., STAT3 in esophageal cancer stem cells) .
- Validate synergism via Chou-Talalay combination index analysis .
Methodological Considerations
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy?
- Xenograft models : Subcutaneous implantation of A549 (NSCLC) or MM.1S (myeloma) cells in immunodeficient mice.
- Dosage : Oral administration of SNX-5422 (prodrug of this compound) at 20–80 mg/kg, 3× weekly .
- Endpoint analysis : Measure tumor volume, survival time, and apoptosis markers (TUNEL staining) .
Q. What are the critical controls for studying this compound’s off-target effects?
- Normal cell controls : Test cytotoxicity in non-cancerous cells (e.g., NHBE bronchial epithelial cells) using MTT assays .
- HSP90 isoform specificity : Compare effects of this compound with pan-HSP90 inhibitors (e.g., 17-AAG) to confirm α/β isoform selectivity .
Data Conflict Analysis
Q. Why does this compound induce autophagy in some models but not others?
Autophagy outcomes depend on:
Q. How does this compound’s efficacy compare to other HSP90 inhibitors like SNX-7081?
SNX-7081 induces stronger apoptosis in K562 (leukemia) and A549 cells but is less effective in HeLa and SW-620 (colon cancer). This divergence may stem from differences in HSP90-client protein interactions or off-target kinase inhibition . Validation : Perform kinase profiling assays and compare client protein degradation profiles via proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
